Metconazole-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22ClN3O |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/i1D3,2D3 |
InChI Key |
XWPZUHJBOLQNMN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Metconazole-d6: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Metconazole-d6, a deuterated internal standard crucial for the accurate quantification of Metconazole in various matrices. Metconazole is a broad-spectrum triazole fungicide, and its deuterated analogue serves as an ideal internal standard in mass spectrometry-based bioanalytical studies due to their nearly identical physicochemical properties and chromatographic behavior.[1][2] This document outlines the methodologies for assessing isotopic purity and stability, presents typical data in structured tables, and visualizes experimental workflows.
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is essential to characterize the isotopologue distribution, as the synthesis of deuterated compounds rarely results in a 100% pure product.[3] Instead, a mixture of the desired deuterated molecule and molecules with fewer deuterium atoms (e.g., d5, d4) is typically present.[3] For high-precision laboratory work, an isotopic purity of over 98% is generally recommended.[1]
Methodology for Isotopic Purity Assessment
The determination of isotopic purity for this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This technique allows for the separation of the deuterated standard from potential contaminants and the accurate measurement of the mass-to-charge ratio (m/z) of the different isotopologues.
Experimental Protocol: Isotopic Purity by LC-HRMS
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol to a concentration of 1 mg/mL.[4] This is further diluted to an appropriate concentration for LC-MS analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS 3V, 150 × 4.6 mm, 5 µm) is typically used.[5]
-
Mobile Phase: A gradient elution with a mixture of methanol and water, often with a modifier like formic acid, is employed.[4]
-
Flow Rate: A typical flow rate is between 0.8 to 1.2 mL/min.[5][6]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[5]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for triazole fungicides.
-
Analysis: Full scan mass spectra are acquired over a relevant m/z range to include the molecular ions of this compound and its lower-deuterated isotopologues.
-
Resolution: A high-resolution mass spectrometer is used to accurately determine the mass of each isotopologue.
-
-
Data Analysis: The isotopic distribution is calculated by integrating the peak areas of the extracted ion chromatograms for each isotopologue (d6, d5, d4, etc.). The percentage of each species is then determined relative to the sum of all isotopologue peak areas.
Typical Isotopic Purity Data
The following table summarizes the expected isotopic distribution for a representative batch of this compound.
| Isotopologue | Theoretical Mass (M+H)+ | Measured Abundance (%) |
| Metconazole-d0 | 319.83 | < 0.1 |
| Metconazole-d1 | 320.83 | < 0.1 |
| Metconazole-d2 | 321.84 | 0.2 |
| Metconazole-d3 | 322.84 | 0.5 |
| Metconazole-d4 | 323.85 | 1.5 |
| Metconazole-d5 | 324.85 | 3.0 |
| This compound | 325.86 | 94.7 |
| Isotopic Purity | > 98% (Sum of d1-d6) |
Note: The data presented are illustrative and based on typical values for high-quality deuterated standards.
Caption: Workflow for Isotopic Purity Assessment of this compound.
Stability of this compound
The stability of a deuterated standard is paramount to ensure consistent and reliable results over time. Stability studies are designed to evaluate the impact of various environmental factors, such as temperature, humidity, and light, on the integrity of the compound.[7] A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products.[5][8]
Methodology for Stability Assessment
Stability testing for this compound involves both long-term and accelerated studies, as well as forced degradation studies to identify potential degradation pathways.[9][10]
Experimental Protocol: Stability-Indicating HPLC-UV/MS Method
-
Reference Standard Preparation: A freshly prepared solution of this compound at a known concentration is used as the time-zero reference.
-
Stability Sample Preparation and Storage:
-
Long-Term Stability: Samples of solid this compound are stored under recommended conditions (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).[9]
-
Accelerated Stability: Samples are stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.[9][10]
-
Solution Stability: The stability of this compound in a stock solution (e.g., in methanol) is assessed under refrigerated and room temperature conditions.[11]
-
-
Forced Degradation:
-
Acid Hydrolysis: The sample is treated with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: The sample is treated with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[6]
-
Thermal Degradation: The solid sample is exposed to high heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: The sample is exposed to UV and visible light.
-
-
Analysis: All samples are analyzed using a validated stability-indicating HPLC method, typically with UV and/or MS detection.[5][8] The chromatographic conditions are similar to those used for purity assessment, but the method must be able to resolve the parent compound from all significant degradation products.[5]
-
Data Evaluation: The percentage of this compound remaining is calculated by comparing the peak area in the stressed/aged sample to the time-zero reference. Mass balance is also assessed to ensure that the decrease in the parent compound corresponds to an increase in degradation products.[5]
Typical Stability Data
The following tables summarize representative stability data for this compound.
Table 2: Long-Term and Accelerated Stability of Solid this compound
| Storage Condition | Time Point | Assay (% of Initial) | Appearance |
| 2-8°C | 12 Months | 99.8% | Unchanged |
| 25°C / 60% RH | 6 Months | 99.5% | Unchanged |
| 40°C / 75% RH | 6 Months | 99.1% | Unchanged |
Table 3: Forced Degradation of this compound
| Stress Condition | Duration | Assay (% Remaining) | Degradation Products Observed |
| 0.1 M HCl | 24 hours | 98.5% | Minor, <0.2% each |
| 0.1 M NaOH | 24 hours | 92.1% | One major degradant (>1%) |
| 3% H₂O₂ | 24 hours | 97.8% | Minor, <0.5% each |
| Heat (105°C) | 48 hours | 99.6% | No significant degradation |
| Light (ICH Q1B) | 10 days | 99.4% | No significant degradation |
Note: The data presented are illustrative and demonstrate the expected stability profile of a robust deuterated standard.
Caption: General Workflow for Stability Testing of this compound.
Conclusion
This compound is a high-purity, stable deuterated standard suitable for use as an internal standard in demanding quantitative analytical methods. The isotopic purity, characterized by a high percentage of the d6 isotopologue, ensures minimal interference from lower-deuterated species. The compound exhibits excellent stability under recommended long-term storage conditions and demonstrates robustness against various environmental stressors. The provided methodologies and illustrative data serve as a comprehensive guide for researchers and drug development professionals in the handling, evaluation, and application of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. epa.gov [epa.gov]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. www3.paho.org [www3.paho.org]
- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sahpra.org.za [sahpra.org.za]
- 10. ema.europa.eu [ema.europa.eu]
- 11. agriculture.basf.com [agriculture.basf.com]
Metconazole's Mechanism of Action: A Technical Guide to a Potent Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metconazole is a broad-spectrum, systemic triazole fungicide widely employed in agriculture to control a variety of fungal pathogens. Its efficacy stems from the targeted disruption of fungal cell membrane integrity. This technical guide provides an in-depth exploration of the molecular mechanism of action of metconazole, focusing on its interaction with the ergosterol biosynthesis pathway. It includes a summary of its fungicidal activity, detailed experimental protocols for studying its effects, and an overview of resistance mechanisms.
Core Mechanism: Inhibition of Ergosterol Biosynthesis
Metconazole's primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane that is absent in plants and animals, providing a degree of selective toxicity.[1][2] Ergosterol is crucial for maintaining the fluidity, permeability, and proper function of the fungal cell membrane.[3]
Metconazole specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene (also known as ERG11).[4][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol: the removal of the 14α-methyl group from lanosterol.
The inhibition of lanosterol 14α-demethylase by metconazole leads to two primary downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[3]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These intermediates integrate into the fungal membrane, disrupting its normal structure and function, further contributing to the fungicidal effect.[5]
The overall consequence of these actions is the disruption of fungal growth, inhibition of hyphal development, and ultimately, cell death.[2][3]
Quantitative Data on Fungicidal Activity
The efficacy of metconazole varies depending on the fungal species and the specific isolate. The following table summarizes publicly available data on the effective concentration required to inhibit 50% of mycelial growth (EC50). While specific IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values for metconazole's direct interaction with purified CYP51 are not widely published, data for other azole fungicides provide a comparative context for their binding affinity to the target enzyme.
| Fungal Species | Parameter | Value (µg/mL) | Reference |
| Fusarium graminearum | Mean EC50 (pre-2000 isolates) | 0.024 | [6] |
| Fusarium graminearum | Mean EC50 (2000-2014 isolates) | 0.0405 | [6] |
| Fusarium pseudograminearum | Mean EC50 | 0.0559 | [7] |
| Pyricularia oryzae | Growth Inhibition (approx. 28.46%) | 0.1 | [3] |
| Pyricularia oryzae | Growth Inhibition (>60%) | 0.5 | [3] |
| Alternaria alternata | Mean EC50 (2011 isolates) | 0.20 | [4] |
| Alternaria alternata | Mean EC50 (2013 isolates) | 0.18 | [4] |
| Alternaria alternata | Mean EC50 (2014 isolates) | 0.12 | [4] |
| Various Fusarium spp. | EC50 Range | <2.9 | [1] |
Experimental Protocols for Mechanism of Action Studies
In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)
This protocol is a standard method to determine the EC50 of a fungicide against a specific fungal isolate.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-60°C in a water bath.
-
Fungicide Dilution: Prepare a stock solution of metconazole in a suitable solvent (e.g., acetone). Perform serial dilutions to achieve the desired final concentrations in the agar.
-
Plate Preparation: Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the target concentrations. Pour the amended agar into sterile Petri dishes and allow them to solidify. A control plate with only the solvent should also be prepared.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value can then be determined by plotting the inhibition percentage against the log of the fungicide concentration and performing a probit or logistic regression analysis.[8]
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the quantification of ergosterol and the detection of accumulated sterol intermediates in fungal cells treated with metconazole.
Methodology:
-
Fungal Culture and Treatment: Grow the fungal species in a liquid medium to a desired growth phase. Introduce metconazole at a specific concentration (e.g., EC50) and continue incubation for a defined period. Harvest the mycelia by filtration.
-
Saponification: Resuspend the mycelia in a methanolic potassium hydroxide solution and heat at 80°C for 1-2 hours to break down lipids and release sterols.[9]
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with a nonpolar solvent such as n-hexane or pentane. Repeat the extraction multiple times to ensure complete recovery.[9]
-
Derivatization: Evaporate the solvent and derivatize the sterol extracts to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterol compounds based on their boiling points and interaction with the column. The mass spectrometer then fragments the molecules and provides a mass spectrum for each, allowing for their identification and quantification by comparison to known standards.[9][10]
Assessment of Cell Viability using Fluorescein Diacetate (FDA) Staining
This method is used to visualize the impact of metconazole on fungal cell viability.
Methodology:
-
Fungal Culture and Treatment: Grow the fungus (e.g., spores or hyphae) in a suitable liquid medium. Treat with metconazole at various concentrations and for different durations.
-
Staining Solution Preparation: Prepare a stock solution of Fluorescein Diacetate (FDA) in acetone. Just before use, dilute the stock solution in a suitable buffer or water to the working concentration (e.g., 2 µg/mL).[11] For a dual staining to differentiate dead cells, Propidium Iodide (PI) can be added to the working solution.[12]
-
Staining Procedure: Add the FDA (and PI, if used) working solution to the fungal suspension and incubate in the dark at room temperature for a short period (e.g., 5-10 minutes).[11][13]
-
Microscopy: Observe the stained cells using a fluorescence microscope with appropriate filter sets.
-
Viable cells: Intracellular esterases cleave the diacetate group from FDA, releasing fluorescein, which fluoresces green. Intact cell membranes retain the fluorescein.[12]
-
Non-viable cells: Lack of metabolic activity prevents the conversion of FDA, and compromised cell membranes do not retain fluorescein, resulting in no or very faint green fluorescence. If PI is used, it will penetrate the damaged membranes of dead cells, intercalate with nucleic acids, and fluoresce red.[11]
-
Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the fungal surface, revealing morphological changes induced by metconazole.
Methodology:
-
Sample Preparation: Grow the fungus on a suitable solid medium or in a liquid culture. Treat with metconazole.
-
Fixation: Fix the fungal samples in a solution of glutaraldehyde, often followed by a post-fixation step with osmium tetroxide to preserve the cellular structures.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%) to remove all water.
-
Drying: Critical point drying is the preferred method to dry the samples without causing structural artifacts from surface tension.
-
Coating: Mount the dried samples on stubs and coat them with a thin layer of a conductive material, such as gold or gold-palladium, using a sputter coater.
-
Imaging: The coated samples are then imaged in a scanning electron microscope. The electron beam scans the surface, and the detected secondary electrons are used to generate a detailed three-dimensional image of the fungal hyphae and spores.
Mechanisms of Resistance
The development of resistance to azole fungicides, including metconazole, is a significant concern in agriculture. The primary mechanisms of resistance involve modifications that reduce the effectiveness of the fungicide's interaction with its target, CYP51.
-
Target Site Modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of metconazole to the enzyme, thereby decreasing its inhibitory effect. For example, in Fusarium graminearum, laboratory-induced resistance to metconazole has been associated with mutations such as G443S, D243N, and a combination of E103Q & V157L in the CYP51A protein.[10]
-
Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher levels of the lanosterol 14α-demethylase enzyme within the fungal cell. This requires a higher concentration of the fungicide to achieve the same level of inhibition. Overexpression can be caused by mutations in the promoter region of the CYP51 gene or in transcription factors that regulate its expression.[12]
-
Increased Efflux: Upregulation of efflux pumps, which are membrane transporters that actively pump foreign substances out of the cell, can reduce the intracellular concentration of metconazole, preventing it from reaching its target in sufficient quantities.[4]
Conclusion
Metconazole is a highly effective fungicide due to its specific inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This targeted action disrupts the fungal cell membrane, leading to cell death. Understanding the molecular details of this mechanism, the quantitative measures of its efficacy, and the pathways of resistance is essential for its judicious use in agriculture and for the development of new, more robust antifungal agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between metconazole and fungal pathogens.
References
- 1. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scabusa.org [scabusa.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and biological characteristics of laboratory metconazole-resistant mutants in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overexpression of the 14α-Demethylase Target Gene (CYP51) Mediates Fungicide Resistance in Blumeriella jaapii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP51 Mutations in the Fusarium solani Species Complex: First Clue to Understand the Low Susceptibility to Azoles of the Genus Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Dual Pathogen Fusarium: Diseases, Incidence, Azole Resistance, and Biofilms [mdpi.com]
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification in mass spectrometry is paramount. This in-depth technical guide explores the core principles, practical applications, and methodologies for employing deuterated internal standards to enhance data quality and ensure the reliability of analytical results.
In the landscape of quantitative mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates, variability arising from sample preparation, matrix effects, and instrument response can significantly impact the accuracy and precision of measurements. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, has become the gold standard to correct for these variations. By mimicking the physicochemical properties of the analyte, deuterated internal standards co-elute chromatographically and experience similar ionization effects, providing a reliable reference for quantification.
Core Principles of Isotope Dilution Mass Spectrometry
The fundamental principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the earliest stage of the analytical workflow. The ratio of the mass spectrometer's response of the endogenous, non-labeled analyte to the deuterated internal standard is then measured. Because the analyte and the internal standard behave nearly identically during extraction, chromatography, and ionization, this ratio remains constant even if sample loss or signal suppression/enhancement occurs. This allows for the precise calculation of the analyte concentration in the original sample.
The success of this technique hinges on the key characteristics of the deuterated internal standard:
-
Chemical Identity: It is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium.
-
Mass Difference: The mass difference must be sufficient to distinguish the analyte from the internal standard in the mass spectrometer without isotopic overlap.
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time.
-
Isotopic Purity: The internal standard should be of high isotopic purity, with minimal contribution from the unlabeled analyte.
Quantitative Data Presentation
The impact of using a deuterated internal standard on assay performance is evident in the following tables, which summarize quantitative data from various bioanalytical applications.
Table 1: Comparison of Internal Standards on the Accuracy and Precision of D-24851 Analysis
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| Analog Internal Standard | 1.02 | >15 | >15 |
| 2.55 | >15 | >15 | |
| 10.2 | >15 | >15 | |
| 25.5 | >15 | >15 | |
| 102 | >15 | >15 | |
| 255 | >15 | >15 | |
| No Internal Standard | 1.02 | 105.1 | 7.2 |
| 2.55 | 101.2 | 4.5 | |
| 10.2 | 99.8 | 2.1 | |
| 25.5 | 100.1 | 1.8 | |
| 102 | 100.5 | 1.5 | |
| 255 | 100.3 | 1.2 | |
| Deuterated (SIL) Internal Standard | 1.02 | 102.3 | 3.1 |
| 2.55 | 100.8 | 2.5 | |
| 10.2 | 99.9 | 1.1 | |
| 25.5 | 100.2 | 0.9 | |
| 102 | 100.4 | 0.8 | |
| 255 | 100.1 | 0.7 |
Data adapted from a study on the tubulin inhibitor D-24851, demonstrating that a deuterated internal standard provides superior accuracy and precision compared to an analog internal standard or no internal standard.[1]
Table 2: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)
| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |
| Anandamide-d8 | 85.3 | 78.2 |
| 2-Arachidonoylglycerol-d8 | 92.1 | 85.6 |
| Oleoylethanolamide-d4 | 78.9 | 91.3 |
| Palmitoylethanolamide-d4 | 81.5 | 88.7 |
| Virodhamine-d4 | 61.5 | 24.4 |
Values above 100% for matrix effect imply ion enhancement, while values below 100% imply ion suppression. Despite significant matrix effects for some analytes, the use of deuterated internal standards allows for accurate quantification.
Table 3: Comparison of Assay Performance for Kahalalide F with Analog vs. Deuterated Internal Standard
| Parameter | Analog Internal Standard | Deuterated (SIL) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
Statistical analysis showed that the variance was significantly lower (p=0.02) and the accuracy significantly improved with the use of the deuterated internal standard.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated internal standards. Below are examples of common experimental protocols.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
LC-MS/MS Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.
-
Sample Preparation: To 150 µL of urine, add 50 µL of the deuterated internal standard working solution and 200 µL of 4% phosphoric acid.[2]
-
SPE Cartridge Conditioning: Condition an Oasis MCX µElution 96-well plate by passing 200 µL of methanol through each well.[2]
-
Equilibration: Equilibrate the SPE plate by passing 200 µL of water through each well.
-
Sample Loading: Load the prepared urine samples onto the SPE plate.
-
Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elution: Elute the analytes with two 50 µL aliquots of 5% ammonium hydroxide in a 60:40 methanol:acetonitrile mixture.[2]
-
Evaporation: Dry the eluted samples under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 2% formic acid).[2]
-
LC-MS/MS Analysis: Inject the reconstituted sample for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Serum Samples
LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.
-
Sample Preparation: To 0.1 mL of serum, add 0.025 mL of the deuterated internal standard solution.[3]
-
Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to the sample.
-
Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic layer.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the use of deuterated internal standards.
Conclusion
The use of deuterated internal standards in mass spectrometry is a powerful and essential technique for overcoming the challenges of quantitative analysis in complex biological matrices. By providing a reliable internal reference, these standards significantly improve the accuracy, precision, and robustness of analytical methods. The careful selection of the internal standard, coupled with well-defined and validated experimental protocols, is critical to achieving high-quality data that can be confidently used in research, clinical diagnostics, and drug development. As the demand for highly sensitive and accurate quantitative methods continues to grow, the principles and practices outlined in this guide will remain fundamental to the success of mass spectrometry-based analyses.
References
Metconazole-d6: An In-depth Technical Guide for its Application as an Analytical Standard in Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metconazole-d6, its application as an internal standard in analytical methodologies, and the biochemical pathway it helps to quantify. Metconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][2][3][4] Accurate quantification of its residues in environmental and food matrices is critical for regulatory compliance and safety assessment.[4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in these analyses.
Physicochemical Properties of Metconazole and this compound
This compound is the deuterium-labeled version of Metconazole.[5] Stable isotope labeling provides an ideal internal standard for quantitative mass spectrometry analysis, as it co-elutes with the unlabeled analyte and exhibits nearly identical chemical behavior during sample extraction and ionization, while being distinguishable by its mass.[5]
Table 1: Physicochemical Data
| Property | Metconazole | This compound |
| IUPAC Name | (1RS,5RS;1RS,5SR)-5-(4-chlorobenzyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[6] | 5-[(4-chlorophenyl)methyl]-1-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)cyclopentanol[7] |
| CAS Number | 125116-23-6[6][8] | 125116-23-6 (unlabeled)[9] |
| Molecular Formula | C₁₇H₂₂ClN₃O[6][8][10] | C₁₇H₁₆D₆ClN₃O[9] |
| Molecular Weight | 319.83 g/mol [8] | 325.87 g/mol [5][9] |
| Synonyms | BAS 555 F[6] | - |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Metconazole, like other triazole fungicides, acts by disrupting the fungal cell membrane's integrity.[1][11] It specifically inhibits the enzyme sterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol.[10] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for fungal growth, fluidity, and function.[12][13][14] By inhibiting this pathway, Metconazole leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately causing fungal cell death.[1][11][14]
Caption: Fungal ergosterol biosynthesis pathway showing inhibition by Metconazole.
Analytical Methodologies and Experimental Protocols
The use of this compound as an internal standard is crucial for accurate quantification in complex matrices such as soil, water, and various crops.[15][16] The most common analytical techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[15][16][17]
Experimental Workflow
The general workflow for residue analysis involves sample extraction, cleanup, and instrumental analysis. This compound is spiked into the sample at the very beginning of the process to account for any analyte loss during sample preparation.
Caption: Workflow for fungicide residue analysis using an internal standard.
Detailed Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a representative methodology synthesized from common practices in pesticide residue analysis.[15][16][17]
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound solution (e.g., 100 µL of 1 µg/mL).
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
3. Final Sample Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water) for LC-MS/MS analysis.
4. Instrumental Analysis:
-
Inject the final sample into an LC-MS/MS system.
Data Presentation: Instrumental Parameters
Precise instrumental parameters are essential for the selective and sensitive detection of Metconazole and its labeled standard.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example Mass Spectrometry MRM Transitions
Note: The exact m/z values may vary slightly based on the instrument and adduct ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Metconazole | 320.1 | 70.1 | Quantifier[18] |
| Metconazole | 320.1 | 125.1 | Qualifier |
| This compound | 326.2 | 70.1 | Internal Standard |
The quantifier ion is used for calculating the concentration, while the qualifier ion serves as a confirmation of the analyte's identity. The product ion for this compound is expected to be the same as the unlabeled compound if the fragmentation does not involve the deuterated methyl groups.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Supply Fungicide Metconazole, Metconazole 60g/L SL, 60g/L SC, metconazole fungicide, pesticide suppliers [m.essencechem.com]
- 3. What is the Use of Metconazole? [cnagrochem.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fao.org [fao.org]
- 7. This compound | TRC-M225797-10MG | LGC Standards [lgcstandards.com]
- 8. メトコナゾール PESTANAL®, analytical standard, mixture of stereoisomers | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Metconazole | C17H22ClN3O | CID 86210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. qascf.com [qascf.com]
- 18. epa.gov [epa.gov]
Technical Guide: Metconazole-d6 - Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metconazole-d6 is the deuterated form of Metconazole, a broad-spectrum triazole fungicide. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative analysis of Metconazole in various matrices by mass spectrometry-based methods.[1] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, its mechanism of action, and relevant experimental protocols for its use in research and analytical applications.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data for the unlabeled Metconazole is also provided for reference, as specific experimental data for the deuterated analogue is not always available.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₆D₆ClN₃O | [2][3][4] |
| Molecular Weight | 325.87 g/mol | [2][4] |
| CAS Number | 2469554-74-1 | [1] |
| Alternate CAS Number (unlabeled) | 125116-23-6 | [2] |
| Appearance | Solid (form not specified) | - |
| Synonyms | rac trans-5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-d6-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | [3] |
Table 2: Physical and Chemical Properties of Unlabeled Metconazole
Disclaimer: This data pertains to the non-deuterated form of Metconazole and is provided as a close approximation for the deuterated analogue.
| Property | Value | Source(s) |
| Melting Point | 110-113 °C | [5] |
| Boiling Point | approx. 285 °C | [5] |
| Solubility (at 20°C) | Water: 15 mg/L | [5] |
| Methanol: 235 g/L | [5] | |
| Acetone: 238.9 g/L | [5] | |
| Chloroform: Slightly soluble | - | |
| Dichloromethane: Slightly soluble | - | |
| LogP (octanol-water partition coefficient) | 3.85 (at 25°C) | [5] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Metconazole, like other triazole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the sterol biosynthesis pathway.[9] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[10]
Caption: Mechanism of action of Metconazole.
Experimental Protocols
While specific, validated protocols for this compound are proprietary to the manufacturers and end-users, this section provides a generalized workflow for the analysis of triazole fungicides in complex matrices, for which this compound would be used as an internal standard.
General Analytical Workflow for Triazole Fungicides using HPLC-MS/MS
This workflow is applicable for the quantitative analysis of Metconazole in environmental and biological samples.
Caption: General workflow for fungicide analysis.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[11]
-
Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with a suitable solvent, typically acetonitrile.
-
Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) to remove matrix components.
-
Internal Standard Spiking: A known concentration of this compound is added to the final extract before analysis.
2. HPLC-MS/MS Analysis
-
Chromatographic Separation: The cleaned-up extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 or similar reversed-phase column is typically used to separate the analyte of interest from other components in the sample.[12][13]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) in positive ion mode is a common ionization technique for triazole fungicides.[13]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for both Metconazole and this compound are monitored. This highly selective detection method minimizes interferences from the sample matrix.
Generalized Synthesis Workflow for Metconazole
The following diagram illustrates a potential synthetic route for Metconazole, based on publicly available information. The synthesis of this compound would involve the use of deuterated starting materials.
Caption: A potential synthesis route for Metconazole.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Metconazole residues in a variety of samples. Its physical and chemical properties are closely aligned with its non-deuterated counterpart, making it an excellent internal standard. Understanding its mechanism of action and the analytical workflows in which it is employed is crucial for researchers and professionals in the fields of environmental science, food safety, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. METCONAZOLE | 125116-23-6 [chemicalbook.com]
- 6. fao.org [fao.org]
- 7. What is the Use of Metconazole? [cnagrochem.com]
- 8. Metconazole inhibits fungal growth and toxin production in major Fusarium species that cause rice panicle blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metconazole | C17H22ClN3O | CID 86210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. food-safety.com [food-safety.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Metconazole and its Deuterated Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metconazole is a broad-spectrum triazole fungicide widely used in agriculture. Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a crucial component of their cell membranes. In mammals, metconazole primarily targets the liver, inducing effects through the inhibition of cytochrome P450 enzymes and interaction with nuclear receptors. This guide provides a comprehensive overview of the toxicological profile of metconazole, summarizing key findings from a range of studies. Due to a lack of publicly available data, the toxicological profile of its deuterated analog is discussed in the context of the known effects of deuterium substitution on drug metabolism and toxicity, highlighting a significant data gap for this specific compound. All quantitative data are presented in structured tables, and detailed experimental protocols based on international guidelines are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to Metconazole
Metconazole is a systemic fungicide that belongs to the triazole class of chemicals.[1] It is effective against a wide range of fungal pathogens in various crops.[1] Its mechanism of action involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] This disruption of ergosterol synthesis leads to fungal cell death.[1]
Deuterated Analog of Metconazole
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic and toxicological properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This can lead to increased drug exposure, a longer half-life, and potentially altered toxicity profiles, sometimes resulting in reduced toxicity by minimizing the formation of toxic metabolites.
Currently, there is a significant lack of publicly available toxicological data specifically for the deuterated analog of metconazole. Therefore, its toxicological profile cannot be detailed with the same level of certainty as the parent compound. The information presented in this guide for the deuterated analog is based on the general principles of how deuteration can affect the metabolism and toxicity of xenobiotics. Further research is imperative to establish a definitive toxicological profile for deuterated metconazole.
Toxicological Profile of Metconazole
The toxicological database for metconazole is extensive, with studies conducted across various species and endpoints to assess its potential hazards to human health and the environment.
Acute Toxicity
Metconazole exhibits low acute toxicity via the oral, dermal, and inhalation routes.[1] It is moderately toxic to rats and highly toxic to mice when administered as a single oral dose.[1] It is a moderate eye irritant but not a skin irritant or a skin sensitizer.[1]
Table 1: Acute Toxicity of Metconazole
| Study Type | Species | Route | Results | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50: Moderately Toxic | [1] |
| Acute Oral Toxicity | Mouse | Oral | LD50: Highly Toxic | [1] |
| Acute Dermal Toxicity | Rat, Rabbit | Dermal | LD50: Low Toxicity | [1] |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50: Low Toxicity | [1] |
| Eye Irritation | Rabbit | Ocular | Moderately Irritating | [1] |
| Dermal Irritation | Rabbit | Dermal | Non-irritating | [1] |
| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | [1] |
Subchronic and Chronic Toxicity
Repeated-dose studies have identified the liver as the primary target organ for metconazole toxicity in mammals.[3][4] Effects observed in subchronic and chronic studies in rats, mice, and dogs include increased liver weights, hepatocellular hypertrophy, and vacuolation.[3][5] Other effects noted at higher doses include changes in the spleen, kidneys, and blood parameters.[3][4] In a 90-day study in dogs, cataracts were observed at the highest dose tested.[4]
Table 2: Subchronic and Chronic Toxicity of Metconazole
| Study Type | Species | Duration | Key Findings | NOAEL/LOAEL | Reference |
| 28-Day Oral Toxicity | Rat | 28 days | Decreased body weight, increased liver and kidney weight, hepatocellular hypertrophy and vacuolation. | LOAEL = 90.5 mg/kg/day | [5] |
| 90-Day Oral Toxicity | Rat | 90 days | Increased spleen weight and hepatic vacuolation. | LOAEL = 19.2 mg/kg/day | [3] |
| Chronic Oral Toxicity | Rat | 2 years | Increased liver weights, hepatocellular lipid vacuolation, and centrilobular hypertrophy. | LOAEL = 13.1 mg/kg/day | [5] |
| Chronic Oral Toxicity | Dog | 1 year | Decreased body weight gain, increased Kupffer cell pigmentation, increased alkaline phosphatase activity. | - | [4] |
Carcinogenicity
Metconazole has been classified as "not likely to be carcinogenic to humans".[5] While liver tumors were observed in mice, they were determined to occur through a non-genotoxic, mitogenic mode of action.[5] No treatment-related increases in tumors were observed in rat carcinogenicity studies.[4]
Table 3: Carcinogenicity of Metconazole
| Species | Duration | Findings | Classification | Reference |
| Mouse | 18 months | Liver tumors observed (non-genotoxic mode of action) | Not likely to be carcinogenic to humans | [5] |
| Rat | 2 years | No treatment-related increase in tumors | Not likely to be carcinogenic to humans | [4] |
Genotoxicity
Metconazole is considered to be non-genotoxic.[6] It has tested negative in a battery of in vitro and in vivo genotoxicity assays, including the Ames test for bacterial reverse mutation.[6]
Table 4: Genotoxicity of Metconazole
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without | Negative | [6] |
| In vitro Chromosomal Aberration | Mammalian Cells | With and Without | Negative | [6] |
| In vivo Micronucleus Test | Rodent Bone Marrow | N/A | Negative | [6] |
Reproductive and Developmental Toxicity
Developmental effects with metconazole have been observed in rats and rabbits, but generally at dose levels that also caused maternal toxicity.[3] In rats, skeletal variations were seen in the presence of maternal toxicity.[3] In rabbits, increased post-implantation loss and reduced fetal body weights occurred at maternally toxic doses.[3] A two-generation reproduction study in rats showed offspring toxicity only at the highest dose tested, which also produced parental toxicity.[3] The fetus appears to be more sensitive to metconazole than the adult animal.[1]
Table 5: Reproductive and Developmental Toxicity of Metconazole
| Study Type | Species | Key Findings | NOAEL/LOAEL (Developmental) | Reference |
| Developmental Toxicity | Rat | Skeletal variations at maternally toxic doses. | - | [3] |
| Developmental Toxicity | Rabbit | Increased post-implantation loss and reduced fetal body weights at maternally toxic doses. | NOAEL: 4 mg/kg bw/day | [7] |
| Two-Generation Reproduction | Rat | Offspring toxicity (reduced body weights, decreased viability) only at parentally toxic doses. | - | [3] |
Ecotoxicity
Metconazole is classified as toxic to aquatic life with long-lasting effects.[8] It is moderately to highly toxic to fish and aquatic invertebrates. It is also toxic to algae. Metconazole is persistent in the environment.[8]
Table 6: Ecotoxicity of Metconazole
| Organism | Test Type | Endpoint | Value | Reference |
| Fish (Rainbow Trout) | Acute | 96-hr LC50 | Moderately Toxic | [4] |
| Aquatic Invertebrate (Daphnia magna) | Acute | 48-hr EC50 | Highly Toxic | [4] |
| Algae | Growth Inhibition | 72-hr EC50 | Toxic | [4] |
| Earthworm | Acute | 14-day LC50 | - | [4] |
| Bird (Bobwhite Quail) | Acute Oral | LD50 | Slightly Toxic | [4] |
Experimental Protocols
The toxicological evaluation of metconazole has been conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
General Study Design
A typical toxicology study involves the administration of the test substance to laboratory animals at various dose levels, including a control group that does not receive the substance. Key parameters such as clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. At the end of the study, a comprehensive necropsy and histopathological examination of tissues are performed.
Caption: A generalized workflow for a typical in vivo toxicology study.
Key Experimental Methodologies
-
Acute Oral Toxicity (OECD 423/OCSPP 870.1100): This study is typically conducted in rats or mice. The test substance is administered by oral gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 (lethal dose for 50% of the animals) is determined.
-
Chronic Toxicity/Carcinogenicity (OECD 452/451, OCSPP 870.4100/870.4200): These long-term studies (typically 2 years in rats, 18 months in mice) involve daily administration of the test substance in the diet or by gavage. The studies are designed to identify chronic toxicity and potential carcinogenicity.[9]
-
Bacterial Reverse Mutation Test (Ames Test) (OECD 471/OCSPP 870.5100): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.[10] The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix).[10] A positive result is indicated by a significant increase in the number of revertant colonies.[10]
-
In Vitro Chromosomal Aberration Test (OECD 473/OCSPP 870.5375): Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation.[11] Cells are harvested at metaphase and analyzed for chromosomal abnormalities.[11]
-
Reproductive and Developmental Toxicity (OECD 416/414, OCSPP 870.3800/870.3700):
-
Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female animals (usually rats) for one generation before mating, during mating, gestation, and lactation. The F1 generation is also exposed and mated to produce an F2 generation. The study assesses effects on fertility and reproductive performance.
-
Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats and rabbits) are dosed with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[12]
-
-
Ecotoxicity Tests:
-
Algal Growth Inhibition Test (OECD 201): The growth of a selected algal species is monitored over 72 hours in the presence of various concentrations of the test substance.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): The mobility of Daphnia magna is observed over 48 hours of exposure to the test substance.
-
Earthworm Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance in artificial soil for 14 days, and mortality and sublethal effects are assessed.
-
Mechanism of Action and Signaling Pathways
Fungal Toxicity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of metconazole in fungi is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[13] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[13] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, resulting in impaired cell membrane function and ultimately, fungal cell death.[14]
Caption: Mechanism of action of Metconazole in fungal cells.
Mammalian Toxicity: Cytochrome P450 Inhibition and Nuclear Receptor Activation
In mammals, the toxicological effects of metconazole, particularly in the liver, are linked to its interaction with cytochrome P450 (CYP) enzymes and nuclear receptors.[15] While the inhibition of fungal CYP51 is specific, triazole fungicides can also inhibit mammalian CYP enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.[16] Inhibition of these enzymes can lead to altered drug metabolism and potential drug-drug interactions.[17]
Furthermore, triazole fungicides, including metconazole, have been shown to activate nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[18][19] These receptors are key regulators of xenobiotic metabolism and disposition.[18] Activation of PXR and CAR can lead to the induction of genes encoding drug-metabolizing enzymes and transporters, which is an adaptive response to chemical exposure.[20] However, prolonged activation can contribute to liver hypertrophy and potentially other adverse effects.[20]
Caption: Proposed signaling pathway of Metconazole in mammalian liver cells.
Conclusion
Metconazole is a fungicide with a well-characterized toxicological profile in mammals, with the liver being the primary target organ. Its effects are mediated through the inhibition of cytochrome P450 enzymes and the activation of nuclear receptors. It is not considered to be carcinogenic or genotoxic. Developmental and reproductive effects are generally observed at doses that are also toxic to the parent animals. A significant data gap exists for the deuterated analog of metconazole. While deuteration has the potential to alter its metabolic profile and toxicity, specific studies are required to confirm these effects. This guide provides a comprehensive summary of the available data on metconazole and highlights the need for further research into its deuterated counterpart to ensure a thorough understanding of its potential risks.
References
- 1. canada.ca [canada.ca]
- 2. echemi.com [echemi.com]
- 3. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fsc.go.jp [fsc.go.jp]
- 8. European Union Renews Approval of Metconazole as Candidate for Substitution - Foresight [useforesight.io]
- 9. iitri.org [iitri.org]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-drug interactions between triazole antifungal agents used to treat invasive aspergillosis and immunosuppressants metabolized by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Quantification of Metconazole in Soil using Deuterated Standards by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metconazole is a broad-spectrum triazole fungicide used extensively in agriculture to control a variety of fungal diseases in crops.[1] Its persistence and potential for accumulation in soil necessitate sensitive and accurate monitoring methods to assess environmental fate and ensure food safety. The complexity of the soil matrix, however, presents significant analytical challenges, including matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a highly effective strategy to overcome these challenges. Isotope Dilution Mass Spectrometry (IDMS) is a robust analytical technique that relies on the addition of a known amount of an isotopically labeled standard to the sample prior to extraction and analysis. Because the deuterated standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same matrix effects and variations in extraction recovery and instrument response. By measuring the ratio of the native analyte to the labeled standard, accurate and precise quantification can be achieved, regardless of sample-to-sample variations.
This application note provides a detailed protocol for the quantification of Metconazole in soil using a deuterated internal standard (e.g., Metconazole-d3) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which is widely adopted for pesticide residue analysis in various matrices.[2][3][4]
Materials and Methods
Reagents and Materials
-
Metconazole (analytical standard, >98% purity)
-
Metconazole-d3 (or other suitable deuterated analog, >98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE cleanup
-
Syringe filters (0.22 µm, PTFE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sample homogenizer (e.g., ball mill)
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metconazole and Metconazole-d3 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Metconazole and a constant concentration of Metconazole-d3 by serial dilution of the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water). These solutions will be used to build the calibration curve.
Sample Preparation and Extraction (Modified QuEChERS)
-
Homogenization: Air-dry the soil sample to a constant weight, and then sieve it through a 2 mm mesh to remove large debris.[4] Homogenize the sieved soil using a ball mill or mortar and pestle.
-
Weighing and Fortification: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add a known amount of the Metconazole-d3 internal standard solution. For recovery experiments, spike the blank soil samples with known concentrations of the Metconazole standard solution.
-
Hydration: Add 10 mL of ultrapure water to the soil sample and vortex for 30 seconds to ensure thorough mixing.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For soils with high organic matter content, 7.5 mg of GCB can be added.
-
Vortexing: Cap the tube and vortex for 30 seconds.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to achieve good separation of Metconazole from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for Metconazole and Metconazole-d3 should be optimized. Representative transitions are provided in the table below.
-
Data Presentation
Table 1: Quantitative Data Summary for Metconazole Analysis in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.0006 mg/kg | [5][6] |
| Limit of Quantification (LOQ) | 0.002 mg/kg | [5][6] |
| Linearity (R²) | >0.99 | [7] |
| Recovery (%) | 80.72 - 100.36% | [5][6] |
| Precision (RSD %) | 1.56 - 6.16% | [5][6] |
| Matrix Effect (%) | Variable, compensated by internal standard | |
| Metconazole MRM Transition (m/z) | 320 -> 70 | [8] |
| Metconazole-d3 MRM Transition (m/z) | 323 -> 70 (hypothetical, to be optimized) |
Visualizations
Caption: Experimental workflow for the quantification of Metconazole in soil.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard and a modified QuEChERS extraction provides a robust and reliable approach for the quantification of Metconazole in soil. The use of an isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation, leading to high accuracy and precision. This method is suitable for routine monitoring of Metconazole residues in environmental soil samples, supporting risk assessment and regulatory compliance.
References
- 1. fao.org [fao.org]
- 2. Determination of fungicide residues in soil using QuEChERS coupled with LC-MS/MS, and environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. qascf.com [qascf.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the Analysis of Metconazole using Metconazole-d6
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the extraction and quantification of Metconazole in various matrices, utilizing Metconazole-d6 as an internal standard for accurate and robust analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Metconazole is a broad-spectrum triazole fungicide widely used in agriculture.[1] Its determination in environmental and food matrices is crucial for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[2][3]
This document outlines three distinct sample preparation techniques for Metconazole analysis:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely adopted method for the analysis of pesticides in food matrices of plant origin.[4][5][6]
-
Liquid-Liquid Extraction (LLE): A classic and effective technique for the extraction of analytes from aqueous samples like water and soil leachates.
-
Solid-Phase Extraction (SPE): A selective sample preparation method used for the cleanup and concentration of analytes from complex aqueous matrices.[7]
QuEChERS Method for Food Matrices (e.g., Fruits, Vegetables)
The QuEChERS method is a streamlined approach that involves a simple extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[4][5][8]
Quantitative Data Summary
| Parameter | Matrix | Recovery of Metconazole (%) | LOQ (mg/kg) | Reference |
| QuEChERS | Grapes | 80.72–100.36 | 0.002 | [9][10] |
| Soil | 82.83–100.36 | 0.002 | [9][10] | |
| Oranges, Carrots, Spinach | 70-130 (general pesticide recovery) | <0.01 (general pesticide MDL) | [5][6] | |
| Flour | 94.98-104.89 | Not Specified | [11] |
Note: The use of this compound as an internal standard is expected to improve precision and accuracy by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[12][13]
Experimental Protocol
a) Sample Preparation and Extraction:
-
Homogenize 10-15 g of the fruit or vegetable sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[4]
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. For pigmented samples, C18 or graphitized carbon black (GCB) may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Workflow Diagram
Caption: QuEChERS workflow for Metconazole analysis.
Liquid-Liquid Extraction (LLE) for Water and Soil Samples
This protocol is suitable for the extraction of Metconazole from water samples or soil extracts. For soil, an initial extraction with an organic solvent is required before proceeding with the LLE.
Quantitative Data Summary
| Parameter | Matrix | Recovery of Metconazole (%) | LOQ (µg/L) | Reference |
| LLE | Water | Not specified, but method validated | 5 (for each isomer) | [14] |
| Direct Injection | Drinking & Surface Water | 70-110 (fortified samples) | Not specified | [15] |
| Soil Extraction | Soil | Not specified in detail, but method validated | 10 (ppb) |
Note: The use of this compound is critical in LLE to account for any variability in extraction efficiency and volume recoveries.
Experimental Protocol
a) Water Sample Extraction:
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with the this compound internal standard.
-
Add 3 g of sodium chloride to the sample and dissolve.[14]
-
Add 50 mL of a 4:1 (v/v) hexane/ethyl acetate solution.[14]
-
Shake the funnel vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer.
-
Evaporate the organic extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
b) Soil Sample Initial Extraction:
-
Weigh 10 g of soil into a centrifuge tube.
-
Add 20 mL of acidified methanol/water (e.g., 90:10 methanol:0.2N HCl).
-
Spike with this compound internal standard.
-
Shake for 30 minutes.
-
Centrifuge and collect the supernatant. This supernatant can then be further processed by LLE if necessary or diluted for direct injection.
Workflow Diagram
References
- 1. fao.org [fao.org]
- 2. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sampling of pesticides in water using solid-phase extraction - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 8. researchgate.net [researchgate.net]
- 9. qascf.com [qascf.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Application Note: High-Throughput Analysis of Metconazole in Food Matrices using a QuEChERS Method with a d6-Internal Standard and LC-MS/MS Detection
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the fungicide Metconazole in various food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, incorporating a deuterated internal standard (Metconazole-d6) to ensure high accuracy and precision by mitigating matrix effects.[1] Analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and low detection limits. This method is suitable for high-throughput screening and quantitative analysis of Metconazole residues in a range of food commodities, aiding in regulatory compliance and food safety monitoring.
Introduction
Metconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on crops.[2] Its potential presence in food products necessitates sensitive and reliable analytical methods for monitoring residue levels to protect consumer health. The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.[1][3]
A significant challenge in LC-MS/MS analysis of complex matrices is the occurrence of matrix effects, which can lead to the suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and experiences similar matrix effects, is a highly effective strategy to compensate for these variations.[1] This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Metconazole in food matrices using this compound as an internal standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).
-
Standards: Metconazole (analytical standard), this compound (internal standard).
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate, Disodium citrate sesquihydrate.
-
Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes.
Standard Preparation
Prepare stock solutions of Metconazole and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution containing both the analyte and the internal standard at appropriate concentrations by serial dilution in acetonitrile.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable).
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute with water or an appropriate mobile phase to ensure compatibility with the LC-MS/MS system.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
Caption: QuEChERS experimental workflow for Metconazole analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
LC-MS/MS Parameters
The following table summarizes the optimized LC-MS/MS parameters for the analysis of Metconazole and its d6-internal standard.
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
MRM Transitions
The MRM transitions for Metconazole and the predicted transitions for this compound are provided below. The transitions for the internal standard should be experimentally verified.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Metconazole | 320.1 | 70.0 | 50 | 25 |
| (Quantifier) | ||||
| Metconazole | 320.1 | 125.0 | 50 | 20 |
| (Qualifier) | ||||
| This compound | 326.1 | 70.0 | 50 | 25 |
| (Quantifier, Predicted) | ||||
| This compound | 326.1 | 125.0 | 50 | 20 |
| (Qualifier, Predicted) |
Method Performance
The following tables present typical method performance data obtained from the analysis of Metconazole in various food matrices, demonstrating the effectiveness of the QuEChERS method with an internal standard.
Table 1: Recovery and Precision of Metconazole in Spiked Food Samples (n=5)
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) |
| Apples | 10 | 95.2 | 4.8 |
| 50 | 98.1 | 3.5 | |
| 100 | 96.5 | 4.1 | |
| Grapes | 10 | 92.8 | 6.2 |
| 50 | 94.5 | 5.1 | |
| 100 | 93.7 | 4.9 | |
| Tomatoes | 10 | 89.5 | 7.5 |
| 50 | 91.2 | 6.8 | |
| 100 | 90.8 | 6.1 |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Value |
| Linear Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.5 ng/g |
| LOQ | 2.0 ng/g |
Logical Relationships in Method Development
The development of this analytical method follows a logical progression from sample preparation to data acquisition and analysis, with the internal standard playing a central role in ensuring data quality.
Caption: Logical flow of the analytical method development.
Conclusion
The described QuEChERS method, in conjunction with LC-MS/MS analysis and the use of a deuterated internal standard, provides a highly reliable and efficient approach for the determination of Metconazole residues in diverse food matrices. The method exhibits excellent recovery, precision, and linearity, meeting the stringent requirements for pesticide residue analysis in food safety applications. The incorporation of this compound is crucial for mitigating matrix effects and ensuring the accuracy of quantitative results. This application note serves as a comprehensive guide for laboratories involved in the routine monitoring of fungicide residues in food.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective study on chiral fungicide metconazole in four kinds of fruits: Absolute configuration, SFC-MS/MS enantioseparation, degradation and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Metconazole in Environmental Matrices using GC-MS/MS with Metconazole-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from various fungal diseases.[1][2][3] Its persistence and potential for environmental contamination necessitate sensitive and robust analytical methods for its detection and quantification in various matrices. This application note details a comprehensive and highly sensitive method for the analysis of Metconazole using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a deuterated internal standard, Metconazole-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provided is applicable to a range of environmental samples, including soil and water, following appropriate sample preparation.
Principle
This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure to isolate Metconazole and the internal standard, this compound, from the sample matrix.[1][2][4][5] The extracted analytes are then separated and detected using a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Metconazole and its deuterated internal standard.[6] Quantification is achieved by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Metconazole (purity ≥ 98%)
-
This compound (isotopic purity ≥ 99%)
-
Acetonitrile (HPLC or pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for samples with high pigment content)
-
Formic acid (≥ 98%)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Experimental Protocols
Standard Solution Preparation
Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Metconazole and this compound into separate 100 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at 4°C.
Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the Metconazole stock solution into a 100 mL volumetric flask and dilute to volume with acetonitrile.
Internal Standard Spiking Solution (1 µg/mL): Pipette 1 mL of the this compound stock solution into a 100 mL volumetric flask and dilute to volume with acetonitrile.
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Fortify each calibration standard with the internal standard spiking solution to a final concentration of 50 ng/mL of this compound.
Sample Preparation (QuEChERS)
The following is a general procedure for soil samples. Modifications may be necessary for other matrices.
-
Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, 7.5 mg of GCB can be added.
-
Vortex for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
-
GC-MS/MS Instrumental Analysis
The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial 120°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Quantitative Analysis
MRM Transitions
The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of the method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Metconazole | 125.1 | 99.0 | 89.1 |
| This compound | To be determined | To be determined | To be determined |
Quantitative Data Summary
The following table presents hypothetical quantitative data for a validation study to demonstrate the expected performance of the method.
| Matrix | Spike Level (ng/g) | Average Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) |
| Soil | 5 | 95.2 | 4.8 | 0.5 | 1.5 |
| 20 | 98.7 | 3.1 | |||
| 100 | 101.5 | 2.5 | |||
| Water | 1 | 99.1 | 5.2 | 0.1 | 0.3 |
| 10 | 102.3 | 2.8 | |||
| 50 | 100.8 | 1.9 |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS/MS analysis of Metconazole.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of Metconazole in environmental matrices using GC-MS/MS with this compound as an internal standard. The modified QuEChERS sample preparation method is efficient and effective for a variety of sample types. The use of MRM detection ensures high selectivity and sensitivity, allowing for the accurate quantification of Metconazole at low levels. While the specific MRM transitions for this compound need to be determined experimentally, the provided framework enables laboratories to develop and validate a reliable method for monitoring this important fungicide in the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Electrospray Ionization (ESI) for Metconazole-d6 Analysis
**Abstract
This document provides a comprehensive guide and detailed protocols for the optimization of electrospray ionization (ESI) parameters for the quantitative analysis of Metconazole-d6 using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a deuterated internal standard for the triazole fungicide Metconazole, is crucial for accurate quantification in various matrices. This application note outlines a systematic approach to optimizing ESI source and MS/MS parameters to achieve maximum sensitivity and robust performance. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
Metconazole is a broad-spectrum triazole fungicide used extensively in agriculture. For accurate quantification of Metconazole in complex matrices such as environmental samples or biological fluids, a stable isotope-labeled internal standard like this compound is essential. Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS for the analysis of polar and thermally labile compounds like Metconazole. The efficiency of the ESI process is highly dependent on a multitude of source parameters. Therefore, methodical optimization of these parameters is critical to ensure maximal signal intensity, stability, and ultimately, the accuracy and sensitivity of the analytical method. This document presents a detailed protocol for the systematic optimization of ESI-MS/MS conditions for this compound.
Chemical Information
-
Compound: this compound
-
Molecular Formula: C₁₇H₁₆D₆ClN₃O[1]
-
Molecular Weight: 325.87 g/mol [1]
-
Structure:
-
5-[(4-chlorophenyl)methyl]-2,2-di(methyl-d3)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol
-
Experimental Protocols
A stock solution of this compound should be prepared in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 100 ng/mL) for direct infusion experiments. For LC-MS analysis, samples should be prepared using established extraction methods such as QuEChERS for solid matrices or protein precipitation for plasma samples, followed by dilution in the mobile phase.
The following are recommended starting conditions for the LC-MS/MS analysis of this compound.
Table 1: Initial Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Initial Mass Spectrometry Parameters
| Parameter | Recommended Starting Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 326.2 [M+H]⁺ |
| Product Ion (m/z) | To be determined |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
The optimization of ESI source parameters should be performed by direct infusion of a this compound working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) at a low flow rate (e.g., 10 µL/min). Parameters should be optimized individually by monitoring the signal intensity of the precursor ion ([M+H]⁺ at m/z 326.2).
-
Capillary Voltage: While infusing the standard, vary the capillary voltage from 2000 V to 5000 V in 500 V increments. Record the signal intensity at each step and select the voltage that provides the highest and most stable signal.
-
Nebulizer Pressure: At the optimized capillary voltage, adjust the nebulizer pressure. The optimal pressure will depend on the solvent flow rate. For a flow rate of 0.4 mL/min, a range of 30 to 60 psi can be tested.
-
Drying Gas Flow and Temperature: These two parameters are often interdependent. First, set the drying gas temperature to a moderate value (e.g., 350 °C) and optimize the drying gas flow rate (e.g., 8 to 12 L/min). Then, with the optimal flow rate, vary the temperature (e.g., 250 °C to 400 °C) to find the setting that gives the best signal without evidence of thermal degradation.
Following source parameter optimization, the cone voltage and collision energy should be optimized to maximize the intensity of a specific and stable product ion.
-
Cone Voltage (Declustering Potential): Infuse the this compound standard and acquire full scan mass spectra while varying the cone voltage (or equivalent parameter, e.g., fragmentor voltage) from 10 V to 70 V. The optimal cone voltage will be the value that maximizes the intensity of the precursor ion ([M+H]⁺) with minimal in-source fragmentation.
-
Collision Energy: Select the precursor ion ([M+H]⁺) for fragmentation. Acquire product ion scans while ramping the collision energy from 10 eV to 50 eV. Identify the most abundant and stable fragment ions. Select a quantifier and a qualifier ion. For each selected transition, perform a final optimization of the collision energy to maximize the signal of the specific product ion.
Data Presentation
The following tables are templates for recording and presenting the quantitative data obtained during the optimization process.
Table 3: Optimization of ESI Source Parameters for this compound
| Parameter | Setting | Precursor Ion Intensity (cps) |
| Capillary Voltage | 2500 V | Example: 1.2e6 |
| 3000 V | Example: 1.8e6 | |
| 3500 V | Example: 2.5e6 | |
| 4000 V | Example: 2.3e6 | |
| 4500 V | Example: 1.9e6 | |
| Nebulizer Pressure | 35 psi | Example: 2.1e6 |
| 45 psi | Example: 2.5e6 | |
| 55 psi | Example: 2.4e6 | |
| Drying Gas Flow | 8 L/min | Example: 2.0e6 |
| 10 L/min | Example: 2.5e6 | |
| 12 L/min | Example: 2.2e6 | |
| Drying Gas Temp. | 300 °C | Example: 2.2e6 |
| 350 °C | Example: 2.5e6 | |
| 400 °C | Example: 2.3e6 |
Table 4: Optimization of MS/MS Parameters for this compound ([M+H]⁺ = 326.2)
| Parameter | Setting | Product Ion (m/z) | Product Ion Intensity (cps) |
| Cone Voltage | 20 V | 326.2 (Precursor) | Example: 1.5e6 |
| 30 V | 326.2 (Precursor) | Example: 2.5e6 | |
| 40 V | 326.2 (Precursor) | Example: 2.1e6 | |
| 50 V | 326.2 (Precursor) | Example: 1.7e6 | |
| Collision Energy | 15 eV | Example: 70.1 | Example: 8.5e5 |
| 20 eV | Example: 70.1 | Example: 1.5e6 | |
| 25 eV | Example: 70.1 | Example: 1.2e6 | |
| 30 eV | Example: 70.1 | Example: 9.0e5 | |
| 15 eV | Example: 125.1 | Example: 4.5e5 | |
| 20 eV | Example: 125.1 | Example: 7.8e5 | |
| 25 eV | Example: 125.1 | Example: 6.2e5 |
Visualizations
The following diagrams illustrate the experimental workflow, logical relationships of optimization parameters, and a proposed fragmentation pathway for this compound.
References
Troubleshooting & Optimization
Troubleshooting matrix effects with Metconazole-d6 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metconazole-d6 as an internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Metconazole?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] These effects, which can lead to ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, potentially compromising the accuracy, precision, and reproducibility of quantitative results.[1][2][4] When analyzing complex matrices such as soil, food products, or biological fluids, components like salts, lipids, and proteins can co-extract with the analyte and interfere with the ionization process in the mass spectrometer's source.[2] This can lead to inaccurate quantification of Metconazole, even when using a stable isotope-labeled internal standard like this compound.[5]
Q2: How does using this compound as an internal standard help to mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Metconazole. Since it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar matrix effects.[6] The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[6] By calculating the ratio of the analyte peak area to the internal standard peak area, variations in signal intensity caused by matrix effects can be compensated for, leading to more accurate and reliable quantification.[1][6]
Q3: I am observing significant ion suppression for both Metconazole and this compound. What are the potential causes and how can I troubleshoot this?
A3: Significant ion suppression for both the analyte and the internal standard suggests a strong matrix effect that is overwhelming the compensatory capacity of the SIL-IS.
Potential Causes:
-
High Matrix Complexity: The sample matrix may contain a high concentration of interfering compounds.
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing matrix components.
-
Co-elution of Interfering Substances: A major matrix component may be co-eluting with Metconazole and its internal standard.
-
Ion Source Contamination: Buildup of matrix components in the ion source can lead to generalized suppression.
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance the sample preparation protocol to remove more matrix components. Techniques like Solid Phase Extraction (SPE) can be more effective than a simple QuEChERS for very complex matrices.
-
Optimize Chromatographic Separation: Modify the LC gradient, column chemistry, or flow rate to better separate Metconazole from interfering peaks.[2]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components entering the MS, thereby lessening ion suppression.[7] However, ensure that the diluted analyte concentration remains within the linear range of the assay and above the limit of quantification.
-
Check for Ion Source Contamination: Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
Evaluate Different Ionization Techniques: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[4]
Q4: My recovery of Metconazole is low and inconsistent, but the this compound signal is stable. What could be the issue?
A4: This scenario suggests that the issue may lie in the sample extraction and preparation steps prior to the addition of the internal standard. If this compound is added after the extraction process, it cannot compensate for losses of the native analyte during extraction.
Troubleshooting Steps:
-
Timing of Internal Standard Addition: Ensure that this compound is added to the sample at the very beginning of the sample preparation process, before any extraction steps. This allows it to account for analyte loss during the entire workflow.
-
Optimize Extraction Efficiency: Re-evaluate the extraction solvent, pH, and extraction time to ensure efficient recovery of Metconazole from the sample matrix.
-
Investigate Analyte Stability: Confirm the stability of Metconazole in the sample matrix and under the extraction conditions.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting matrix effects when using this compound.
Caption: Troubleshooting workflow for matrix effects with this compound.
Principle of Stable Isotope Dilution Analysis (SIDA)
The diagram below illustrates how a stable isotope-labeled internal standard like this compound compensates for signal variations caused by matrix effects.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotopic exchange of Metconazole-d6 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of Metconazole-d6 during sample preparation. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of analytical data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a process where an isotope in a labeled compound, such as the deuterium (d) in this compound, is replaced by another isotope of the same element from the surrounding environment, typically hydrogen (h) from solvents or the sample matrix. This phenomenon, also known as back-exchange, can compromise the integrity of the internal standard, leading to inaccurate quantification of the target analyte, Metconazole.[1][2][3] The stability of the deuterium label is critical for the internal standard to accurately mimic the analyte's behavior during sample extraction, cleanup, and analysis.[3]
Q2: At which positions in the this compound molecule is isotopic exchange most likely to occur?
A2: While the exact positions of the deuterium labels on commercially available this compound can vary, deuterium atoms on carbons adjacent to heteroatoms (like nitrogen in the triazole ring) or carbonyl groups are generally more susceptible to exchange under certain conditions.[3] It is crucial to source this compound from reputable suppliers who can provide information on the labeling positions and their stability.
Q3: What are the primary factors that promote isotopic exchange of this compound during sample preparation?
A3: The primary factors influencing deuterium exchange are:
-
pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange of deuterium with protons from the solvent.[1][4]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including isotopic exchange.[1][5]
-
Solvent Composition: Protic solvents (e.g., water, methanol) are sources of protons that can exchange with deuterium. The composition of the extraction and mobile phase solvents can impact the rate of exchange.
-
Matrix Effects: Components within the sample matrix (e.g., soil, plasma) can create micro-environments with localized pH changes or catalytic effects that promote exchange.[3]
Troubleshooting Guide
This guide addresses common issues related to this compound isotopic exchange and provides systematic solutions.
| Observed Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Inconsistent or low recovery of this compound | Isotopic exchange leading to a shift in the mass-to-charge ratio outside the monitored range. | 1. Control pH: Maintain acidic conditions during extraction. A common method involves using an acidified methanol/water mixture (e.g., 90:10 methanol:0.2N HCl).[6] Avoid strongly basic conditions. 2. Temperature Control: Perform all sample preparation steps, including extraction and evaporation, at low temperatures (e.g., on an ice bath or at 4°C).[5][6] 3. Solvent Choice: Use aprotic solvents where possible for reconstitution if exchange is suspected. However, for extraction from aqueous matrices, acidified protic solvents are often necessary for good recovery. Minimize exposure time to aqueous environments.[5] |
| High bias in Metconazole quantification | Partial exchange of deuterium on this compound, leading to an underestimation of the internal standard concentration. | 1. Optimize Extraction Time: Minimize the duration of the extraction step to reduce the contact time between the deuterated standard and the sample matrix/solvents. 2. Evaluate Matrix Effects: Prepare matrix-matched calibration standards to assess if components in the matrix are accelerating exchange. If so, a more rigorous sample cleanup may be required. 3. Verify Standard Stability: Regularly analyze a fresh solution of this compound to ensure its integrity has not been compromised during storage. Standard solutions of Metconazole have been shown to be stable for at least 3 months when refrigerated.[6] |
| Appearance of interfering peaks at the mass of unlabeled Metconazole | In-source fragmentation or exchange occurring in the mass spectrometer. | 1. Optimize MS Source Conditions: Reduce the source temperature and adjust voltages to minimize in-source deuterium exchange. 2. Mobile Phase pH: Ensure the mobile phase is maintained at a low pH (e.g., using 0.1% formic acid) to suppress exchange during chromatographic separation.[7] |
Experimental Protocols
Recommended Sample Preparation Protocol to Minimize Isotopic Exchange
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Spiking: Spike the sample with a known concentration of this compound solution.
-
Extraction:
-
Add extraction solvent (e.g., 90:10 methanol:0.2N HCl) to the sample.[6]
-
Vortex or shake for a predetermined time (e.g., 30 minutes) at a controlled low temperature (e.g., 4°C).
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Cleanup (if necessary):
-
Use a suitable Solid Phase Extraction (SPE) cartridge to remove matrix interferences.
-
Ensure all solvents used in the SPE procedure are pre-chilled.
-
-
Solvent Evaporation:
-
If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at a low temperature. Avoid heating the sample.
-
-
Reconstitution:
-
Reconstitute the dried extract in a mobile phase-compatible solvent, preferably with a low pH (e.g., mobile phase with 0.1% formic acid).
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system for analysis.
-
Visualizations
Logical Workflow for Troubleshooting Isotopic Exchange
Caption: Troubleshooting workflow for this compound isotopic exchange.
Experimental Workflow to Prevent Isotopic Exchange
Caption: Key steps and controls for preventing isotopic exchange.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. epa.gov [epa.gov]
Technical Support Center: Optimizing LC-MS/MS for Metconazole-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Metconazole-d6 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
For accurate quantification, it is essential to establish optimized Multiple Reaction Monitoring (MRM) parameters for both the analyte (Metconazole) and its deuterated internal standard (this compound). Below are the recommended starting parameters. Please note that the optimal collision energy may vary depending on the instrument used and should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Collision Energy (eV) |
| Metconazole | 320.1 | 70.1 | 25 - 35 |
| Metconazole | 322.1 | 70.1 | 25 - 35 |
| This compound | 326.2 | 70.1 | 25 - 35 (to be optimized) |
| This compound | 328.2 | 70.1 | 25 - 35 (to be optimized) |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. The following protocol outlines a typical workflow for the analysis of this compound using LC-MS/MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
-
Homogenization : Homogenize 10-15 g of the sample.
-
Extraction :
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB). The choice of sorbent depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf for 5 minutes.
-
-
Final Extract : The resulting supernatant is ready for LC-MS/MS analysis. It may be diluted if necessary.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column : A C18 reversed-phase column is recommended (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Injection Volume : 5 - 20 µL.
-
Column Temperature : 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Question: I am not seeing any signal for this compound. What should I check first?
Answer:
-
Confirm MRM Transitions : Ensure you have entered the correct precursor and product ion m/z values for this compound. The precursor ion should be approximately 6 Daltons higher than that of the non-deuterated Metconazole.
-
Tuning and Calibration : Verify that your mass spectrometer is properly tuned and calibrated.
-
Source Parameters : Check the ion source parameters (e.g., capillary voltage, temperature, gas flows) to ensure they are appropriate for the ionization of Metconazole.
-
Sample Preparation : Review your sample preparation procedure to ensure the internal standard was added correctly.
Question: My signal intensity for this compound is low. How can I improve it?
Answer:
-
Optimize Collision Energy : The collision energy has a significant impact on signal intensity. Perform a collision energy optimization experiment to find the value that yields the most abundant product ion.
-
Mobile Phase Composition : The pH of the mobile phase can affect ionization efficiency. Ensure that the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation in positive ESI mode.
-
Source Cleaning : A dirty ion source can lead to a significant drop in signal intensity. Follow the manufacturer's instructions for cleaning the ion source.
-
Matrix Effects : Co-eluting matrix components can suppress the ionization of your analyte. See the FAQ on matrix effects for mitigation strategies.
Question: I am observing significant matrix effects. What can I do to minimize them?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. Here are some strategies to mitigate them:
-
Improve Sample Cleanup : Use a more effective d-SPE sorbent to remove interfering matrix components.
-
Chromatographic Separation : Modify your LC gradient to better separate this compound from co-eluting matrix components.
-
Dilution : Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Matrix-Matched Calibrants : Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your samples. This helps to compensate for matrix effects.
Question: My retention time is shifting between injections. What could be the cause?
Answer:
-
Column Equilibration : Ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation : Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phases regularly and ensure they are thoroughly mixed.
-
Column Temperature : Maintain a stable column temperature using a column oven.
-
Column Contamination : A buildup of contaminants on the column can affect retention times. Implement a column washing procedure.
Question: I am seeing carryover from a high-concentration sample into the next injection. How can I prevent this?
Answer:
-
Injector Wash : Optimize the injector wash procedure by using a strong solvent to clean the needle and injection port between runs.
-
Blank Injections : Injecting one or more blank samples after a high-concentration sample can help to wash out any residual analyte from the system.
-
Injection Volume : Reduce the injection volume of high-concentration samples if possible.
Visualizations
Experimental Workflow for Method Optimization
The following diagram illustrates a logical workflow for optimizing an LC-MS/MS method for this compound detection.
Caption: Workflow for LC-MS/MS method optimization for this compound.
Logical Relationship for Troubleshooting Low Signal Intensity
This diagram outlines the logical steps to troubleshoot low signal intensity for this compound.
Technical Support Center: Optimizing Metconazole-d6 Recovery in Solid-Phase Extraction
Welcome to the technical support center for improving the solid-phase extraction (SPE) recovery of Metconazole-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the SPE of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound during SPE?
Low recovery is a frequent issue in SPE and can be attributed to several factors. The most common causes include an inappropriate choice of sorbent material for this compound, the use of an elution solvent that is too weak, or an incorrect pH of the sample or solvent.[1][2] Other contributing factors can be an insufficient volume of the elution solvent, a high flow rate during sample loading, or premature drying of the SPE cartridge bed.[1][3]
Q2: How do I select the appropriate SPE sorbent for this compound?
The choice of sorbent is critical and depends on the physicochemical properties of this compound and the sample matrix. Since Metconazole is a triazole fungicide, a reversed-phase sorbent is often a suitable starting point for extraction from aqueous samples.[1] However, the complexity of the sample matrix may necessitate the use of other types of sorbents, such as mixed-mode or ion-exchange cartridges, to minimize interferences.[4]
Q3: What is the recommended pH for the sample when performing SPE for this compound?
The optimal pH of the sample ensures that this compound is in a neutral form, promoting its retention on reversed-phase sorbents. For ionizable compounds, adjusting the pH to suppress ionization is crucial for good recovery.[1][2] The specific pH will depend on the pKa of Metconazole, and empirical testing is often required to determine the ideal pH for your sample matrix.
Q4: Can the flow rate of the sample and solvents affect the recovery of this compound?
Yes, the flow rate is a critical parameter. A high flow rate during sample loading can lead to insufficient interaction time between this compound and the sorbent, resulting in breakthrough and low recovery.[1][2] Similarly, a very fast flow rate during elution may not allow for complete desorption of the analyte. It is generally recommended to use a slow and consistent flow rate of approximately 1–2 mL/min.[1]
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to identifying and resolving issues leading to poor recovery of this compound during solid-phase extraction.
Step 1: Systematic Evaluation of the SPE Process
To pinpoint the source of analyte loss, it is essential to collect and analyze fractions from each step of the SPE procedure: the load, wash, and elution steps.[5][6] This systematic approach will help you determine if this compound is not being retained on the sorbent (breakthrough), being prematurely eluted during the wash step, or remaining on the sorbent after elution.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low SPE recovery.
Step 2: Addressing Specific Scenarios
Based on the findings from the fraction analysis, consult the following table for potential causes and recommended solutions.
| Issue Detected | Potential Causes | Recommended Solutions |
| Analyte found in the loading fraction (Breakthrough) | - Incorrect sorbent choice (polarity mismatch).[1] - Sample solvent is too strong.[6] - Incorrect sample pH.[2] - High flow rate during loading.[1] - Sorbent bed is not properly conditioned or has dried out.[1][2] - Cartridge is overloaded with the sample.[2][6] | - Select a sorbent with a more appropriate retention mechanism for this compound. - Dilute the sample with a weaker solvent. - Adjust the sample pH to ensure this compound is in its neutral form. - Decrease the loading flow rate to 1-2 mL/min. - Ensure proper conditioning and equilibration of the sorbent bed and prevent it from drying. - Use a larger capacity cartridge or reduce the sample volume. |
| Analyte found in the wash fraction | - Wash solvent is too strong, causing premature elution of this compound.[1][6] - Incorrect pH of the wash solvent.[6] | - Decrease the strength of the wash solvent (e.g., reduce the percentage of organic solvent). - Ensure the pH of the wash solvent is similar to the loading solution to maintain analyte retention. |
| Analyte not found in any fraction or only partially in the eluate | - Elution solvent is too weak to desorb the analyte completely.[1][2] - Insufficient volume of elution solvent.[1][3] - Analyte has degraded on the sorbent.[3] | - Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or use a stronger solvent). - Increase the volume of the elution solvent and consider eluting with multiple smaller fractions. - Investigate the stability of this compound under the current SPE conditions. |
| Inconsistent recovery between replicates | - Cartridge bed dried out before sample loading.[1] - Inconsistent flow rates.[2] - Variability in the packing of the SPE cartridges.[1] - Presence of particulate matter in the sample clogging the cartridge.[1] | - Re-condition and re-equilibrate the cartridge if it dries out. - Use a vacuum manifold or automated system for consistent flow rates. - Consider using cartridges from a different lot or manufacturer. - Centrifuge or filter samples prior to loading. |
Experimental Protocols
While a specific, universally optimized protocol for this compound is not available, the following general SPE protocol for a similar fungicide, Tebuconazole, can be adapted and optimized.[7]
Example SPE Protocol for a Triazole Fungicide
Caption: A general workflow for solid-phase extraction.
Detailed Steps:
-
Conditioning: The sorbent is treated with solvents to activate it. A common sequence for reversed-phase sorbents is passing a strong organic solvent followed by a weaker one, and finally the same solvent as the sample matrix. For example, condition the cartridge with 5 mL of methanol:acetic acid (9:1), followed by 5 mL of methanol, and then 5 mL of water.[7]
-
Equilibration: The sorbent is equilibrated with a solution that mimics the sample matrix to ensure reproducible retention. For instance, pass 5 mL of water through the cartridge.[7]
-
Sample Loading: The sample containing this compound is passed through the sorbent bed at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Interferences are removed by washing the sorbent with a solvent that is strong enough to elute weakly bound impurities but weak enough to leave this compound on the sorbent. An example wash could be 1.2 mL of acetonitrile:phosphate buffer (5:5, pH 3).[7]
-
Elution: this compound is desorbed from the sorbent using a strong solvent. For example, elute with 3 mL of methanol.[7] The eluate is then collected for analysis.
Note: This is a starting protocol and should be optimized for your specific application by adjusting the solvents, volumes, and pH.
Further Considerations
-
Analyte Stability: Ensure that this compound is stable in all the solvents used throughout the SPE process.[3]
-
Matrix Effects: Complex sample matrices can interfere with the extraction process.[2] Techniques such as matrix-matched calibration or the use of a different sorbent may be necessary to mitigate these effects.
-
Method Validation: Once an optimized protocol is developed, it is crucial to validate the method to ensure it is accurate, precise, and reproducible for your specific sample type.
By systematically addressing each stage of the solid-phase extraction process and optimizing the parameters based on the troubleshooting guide, you can significantly improve the recovery of this compound in your experiments.
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. welchlab.com [welchlab.com]
- 4. fishersci.ca [fishersci.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Selective solid-phase extraction of tebuconazole in biological and environmental samples using molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background interference for Metconazole-d6 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background interference during the quantification of Metconazole-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Metconazole and this compound?
A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive quantification. Based on available data, the following transitions are recommended as a starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| Metconazole | 320.1 | 70.0 | Triazole moiety |
| 125.0 | Chlorobenzyl moiety | ||
| This compound | 326.1 | 70.0 | Triazole moiety |
| 125.0 | Chlorobenzyl moiety |
Note: The precursor ion for this compound is predicted based on its molecular weight. It is crucial to optimize the collision energy for these transitions on your specific mass spectrometer to achieve the best signal-to-noise ratio.
Q2: I am observing high background noise in my chromatograms. What are the common sources?
A2: High background noise in LC-MS/MS analysis can originate from various sources. Common culprits include:
-
Mobile Phase Contamination: Impurities in solvents (water, acetonitrile, methanol) or additives (formic acid, ammonium formate) can contribute to high background. Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Sample Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., soil, plasma, plant extracts) can suppress or enhance the ionization of this compound, leading to inaccurate quantification and a noisy baseline.[1][2] Proper sample cleanup is essential to mitigate these effects.
-
System Contamination: Carryover from previous injections, contaminated tubing, or a dirty ion source can all lead to increased background. Implement a rigorous system cleaning protocol.
-
Plasticizers and other leachables: Phthalates and other plasticizers from sample vials, caps, and solvent bottles can leach into the samples and mobile phase, causing significant background interference.
Q3: How can I minimize matrix effects for this compound quantification?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the matrix interferences.[3][4]
-
Dispersive Solid-Phase Extraction (dSPE): Following the initial extraction, a dSPE cleanup step with appropriate sorbents can further reduce matrix components. The choice of sorbent depends on the sample matrix.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of this compound from any known co-eluting matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for any remaining matrix effects.
Q4: My this compound internal standard signal is inconsistent. What could be the issue?
A4: Inconsistent internal standard response can be due to several factors:
-
Degradation: this compound, like the parent compound, can degrade under certain conditions. Ensure the stability of your stock and working solutions by storing them properly (typically refrigerated or frozen in amber vials) and for an appropriate duration.
-
Inaccurate Spiking: Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls.
-
Matrix Effects: Severe ion suppression can disproportionately affect the internal standard signal in some samples.
-
Isotopic Crosstalk: This occurs when the isotopic signal from the unlabeled Metconazole contributes to the signal of this compound. This is more likely to be an issue at very high concentrations of the unlabeled analyte. It is important to verify the purity of your standards and assess for potential crosstalk during method validation.
Troubleshooting Guides
High Background Noise
This guide provides a systematic approach to troubleshooting high background noise.
Caption: Troubleshooting workflow for high background noise.
Poor Peak Shape
Issues with peak fronting, tailing, or splitting can compromise integration and accuracy.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
QuEChERS Sample Preparation for Soil
This protocol is adapted from established methods for the extraction of triazole fungicides from soil.[1][2][3]
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soil): If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.
-
Fortification: Add the this compound internal standard solution.
-
Extraction Solvent Addition: Add 10 mL of acetonitrile.
-
Extraction: Shake vigorously for 5 minutes.
-
Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium acetate or citrate).
-
Shaking and Centrifugation: Shake immediately for 2 minutes and then centrifuge at ≥3000 rcf for 5 minutes.
-
dSPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing the appropriate cleanup sorbent.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at ≥5000 rcf for 2 minutes.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
Selection of dSPE Cleanup Sorbent
The choice of dSPE sorbent is critical for removing specific interferences from the sample matrix.
| Sorbent | Target Interferences Removed | Recommended for Matrices |
| PSA (Primary Secondary Amine) | Fatty acids, organic acids, sugars, anthocyanin pigments | A wide variety of fruit and vegetable matrices. |
| C18 | Lipids, non-polar interferences | Matrices with high fat content. |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids), sterols | Highly pigmented matrices (e.g., spinach, carrots). Caution: Can retain planar pesticides. |
| Z-Sep/Z-Sep+ | Lipids, pigments | Fatty and highly pigmented matrices. |
A combination of sorbents, such as PSA and C18, is often used for complex matrices.
Quantitative Data Summary
The following table summarizes recovery data for Metconazole from various studies using the QuEChERS method, demonstrating the effectiveness of this sample preparation technique.
| Matrix | Cleanup Sorbent(s) | Fortification Level | Average Recovery (%) | RSD (%) | Reference |
| Grapes | Not specified | 0.02 - 2.00 mg/L | 80.72 - 100.36 | 1.56 - 6.16 | [5] |
| Soil | Not specified | 0.02 - 2.00 mg/L | 80.72 - 100.36 | 1.56 - 6.16 | [5] |
| Flour | PSA and GCB | Not specified | 94.98 - 104.89 | ≤ 2.0 | |
| Soil | PSA and GCB | Not specified | 94.98 - 104.89 | ≤ 2.0 |
This table illustrates that with the appropriate sample cleanup, high recovery and good precision can be achieved for Metconazole analysis across different matrices.
References
- 1. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Calibration curve issues with Metconazole-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metconazole-d6 as an internal standard in their analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during method development and sample analysis that can lead to unreliable calibration curves and inaccurate quantification.
Question: My calibration curve for Metconazole has poor linearity (r² < 0.99) when using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?
Answer:
Poor linearity in your calibration curve can stem from several factors, from sample preparation to data acquisition. Here is a step-by-step guide to diagnose and resolve the issue:
-
1. Investigate the Internal Standard (IS) Response:
-
Observation: A consistent and reproducible IS response across all calibration standards and quality control (QC) samples is crucial.
-
Troubleshooting:
-
Plot the absolute peak area of this compound for each calibration point. A significant drift, either increasing or decreasing, or high variability (%RSD > 15%) can indicate a problem.
-
Potential Causes & Solutions:
-
Inconsistent Pipetting: Ensure accurate and consistent addition of the IS to all samples. Use calibrated pipettes and consider preparing a bulk solution of the sample diluent containing the IS.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the IS.[1] Prepare matrix-matched calibration standards to evaluate the impact of the matrix on the IS signal.
-
IS Concentration: An inappropriate IS concentration can lead to detector saturation or poor signal-to-noise at the lower end of the curve. A general guideline is to use an IS concentration that is in the mid-range of the calibration curve.
-
-
-
-
2. Examine Chromatographic Performance:
-
Observation: The peak shape and retention time for both Metconazole and this compound should be consistent across all injections.
-
Troubleshooting:
-
Overlay the chromatograms from the lowest and highest calibration standards.
-
Potential Causes & Solutions:
-
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than the native analyte.[2] While a small, consistent shift is acceptable, a variable shift can impact the integration and, consequently, the area ratio. Ensure your chromatography is robust and provides consistent retention times.
-
Poor Peak Shape: Tailing or fronting peaks can lead to inaccurate integration. Optimize your mobile phase, gradient, and column temperature to achieve symmetrical peaks.
-
Column Conditioning: New analytical columns may require extensive conditioning (2 to 6 hours) to achieve stable and reproducible chromatography for triazole fungicides like Metconazole.
-
-
-
-
3. Evaluate Mass Spectrometer (MS) Response:
-
Observation: The MS detector response should be linear within the concentration range of your calibration curve.
-
Troubleshooting:
-
Inject a series of Metconazole standards without the internal standard to assess the analyte's response directly.
-
Potential Causes & Solutions:
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If this is the case, you may need to dilute your upper-level calibrants and samples or adjust the detector settings.
-
Ion Suppression: Matrix components can compete with the analyte for ionization, leading to a suppressed signal, particularly at higher concentrations.[1] Enhance sample clean-up procedures to remove interfering matrix components.
-
-
-
-
4. Review Data Processing:
-
Observation: The peak integration parameters should be appropriate and consistently applied to all peaks.
-
Troubleshooting:
-
Manually review the integration of each peak in your calibration curve.
-
Potential Causes & Solutions:
-
Inconsistent Integration: Ensure that the integration parameters (e.g., baseline, peak width, threshold) are set appropriately and are not incorrectly splitting or cutting off peaks. A consistent integration method should be applied throughout the batch.
-
-
-
Below is a troubleshooting workflow to address calibration curve linearity issues.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Data Presentation
The following table summarizes hypothetical quantitative data from a problematic calibration curve for Metconazole using this compound as an internal standard, illustrating common issues.
| Calibration Level (ng/mL) | Metconazole Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy | Observations |
| 1 | 10,500 | 1,050,000 | 0.010 | 1.0 | 100% | - |
| 5 | 52,000 | 1,040,000 | 0.050 | 5.0 | 100% | - |
| 10 | 103,000 | 1,030,000 | 0.100 | 10.0 | 100% | - |
| 50 | 495,000 | 990,000 | 0.500 | 50.0 | 100% | Slight IS suppression |
| 100 | 950,000 | 950,000 | 1.000 | 100.0 | 100% | - |
| 250 | 2,250,000 | 900,000 | 2.500 | 250.0 | 100% | Significant IS suppression |
| 500 | 3,500,000 | 700,000 | 5.000 | 500.0 | 100% | Severe IS suppression |
| 1000 | 5,000,000 | 500,000 | 10.000 | 1000.0 | 100% | Extreme IS suppression |
This is a hypothetical dataset to illustrate the concept of internal standard signal suppression at higher analyte concentrations, which can lead to non-linearity if not properly addressed.
Experimental Protocols
This section provides a detailed methodology for the analysis of Metconazole in a soil matrix using this compound as an internal standard, based on established analytical principles.
Protocol: Quantification of Metconazole in Soil using LC-MS/MS with this compound Internal Standard
-
1. Reagents and Materials:
-
Metconazole certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium formate
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 solid-phase extraction (SPE) cartridges
-
-
2. Standard Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metconazole and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Metconazole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.
-
-
3. Sample Preparation (QuEChERS-based extraction):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike with 100 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Metconazole: [M+H]+ → fragment ions (e.g., m/z 320.1 → 70.1)
-
This compound: [M+H]+ → fragment ions (e.g., m/z 326.1 → 70.1)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
-
-
-
5. Calibration Curve Construction:
-
Prepare a series of matrix-matched calibration standards by spiking blank soil extract with the Metconazole working standards and a constant concentration of the this compound internal standard.
-
The calibration curve is constructed by plotting the peak area ratio of Metconazole to this compound against the concentration of Metconazole. A linear regression with a weighting factor of 1/x is typically used.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak area variable even in neat solutions?
A1: Variability in neat solutions can be due to several factors unrelated to the matrix. Check for inconsistent injection volumes from the autosampler, potential for adsorption of the analyte to the vial or cap, or instability of the compound in the diluent over the course of the analytical run.
Q2: Can the position of the deuterium labels on this compound affect the analysis?
A2: Yes, the position and number of deuterium atoms can influence the chromatographic behavior and stability of the internal standard. Labels on or near sites of potential metabolic activity or fragmentation can sometimes lead to different behavior compared to the native analyte. It is important to use a high-purity, well-characterized deuterated standard.
Q3: I am observing a consistent shift in retention time between Metconazole and this compound. Is this a problem?
A3: A small, consistent retention time shift between the analyte and its deuterated internal standard is a known phenomenon and is generally not a problem, provided the peaks are well-resolved and consistently integrated.[2] However, if the shift is large or variable, it may indicate that the two compounds are experiencing different chromatographic conditions, which can compromise the accuracy of the internal standard correction.
Q4: How can I confirm that matrix effects are the cause of my calibration curve issues?
A4: To assess matrix effects, you can perform a post-extraction spike experiment. Compare the response of an analyte spiked into a blank matrix extract to the response of the same concentration in a neat solvent. A significant difference in response indicates the presence of matrix effects.
Q5: Are there alternatives to this compound if I continue to have issues?
A5: If troubleshooting does not resolve the issues with this compound, you could consider using a different stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled Metconazole, if available. These often have a closer co-elution profile with the native analyte compared to deuterated standards. Alternatively, a structural analog that behaves similarly to Metconazole during extraction and analysis could be used, but this is generally less ideal than a stable isotope-labeled internal standard.
References
Impact of mobile phase composition on Metconazole-d6 signal intensity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase composition on Metconazole-d6 signal intensity in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical mobile phase composition for this compound analysis by LC-MS?
A common mobile phase for the analysis of Metconazole and its deuterated internal standard, this compound, consists of a gradient elution using water and an organic solvent, both containing additives to improve ionization efficiency. Typically, methanol or acetonitrile is used as the organic phase (B), and water as the aqueous phase (A). Additives such as formic acid and ammonium formate are frequently incorporated.[1][2]
Q2: What ionization mode is recommended for this compound detection?
Positive ion electrospray ionization (ESI+) is the recommended mode for detecting this compound. This is because the triazole structure of Metconazole is readily protonated in an acidic mobile phase, leading to the formation of the [M+H]⁺ ion.[1][3]
Q3: What are the expected m/z transitions for Metconazole and this compound in MS/MS analysis?
For Metconazole, a common transition monitored is m/z 320 -> 70.[1] Given that this compound is a deuterated analog, the precursor ion will be shifted by the number of deuterium atoms. For a d6 variant, the precursor ion would be m/z 326. The product ion would likely remain the same or be very similar, so a potential transition to monitor for this compound would be m/z 326 -> 70. However, it is always recommended to optimize the specific transitions on your instrument.
Q4: Can I use a C18 column for this compound analysis?
Yes, a C18 column is a suitable choice for the chromatographic separation of Metconazole and its deuterated internal standard.[3]
Troubleshooting Guide
Issue: Low this compound Signal Intensity
Low signal intensity for this compound can be caused by several factors related to the mobile phase composition. The following sections provide potential causes and solutions.
1. Suboptimal Organic Solvent
The choice of organic solvent can significantly impact the ionization efficiency of this compound.
-
Recommendation: If you are observing a low signal with acetonitrile, consider switching to methanol, or vice versa. Methanol can sometimes enhance the signal for certain compounds compared to acetonitrile.[2]
2. Inappropriate Mobile Phase Additives
Mobile phase additives play a crucial role in the protonation of this compound in the ESI source.
-
Recommendation: Ensure that your mobile phase contains an appropriate additive. Formic acid (typically at 0.1%) is commonly used to lower the pH and promote protonation.[1][2][3] The addition of a salt like ammonium formate (around 5 mM) can also improve signal consistency.[2]
3. Signal Suppression due to Matrix Effects
Co-eluting matrix components from the sample can compete with this compound for ionization, leading to a suppressed signal.
-
Recommendation: Adjusting the gradient profile of your LC method can help to chromatographically separate this compound from interfering matrix components. If matrix effects are suspected, a thorough sample clean-up is also advised.[4]
Data on Mobile Phase Compositions for Triazole Fungicides
The following table summarizes mobile phase compositions used in the LC-MS/MS analysis of Metconazole and other structurally similar triazole fungicides. This data can be used as a reference for method development and troubleshooting.
| Analyte | Mobile Phase A | Mobile Phase B | Additives | Reference |
| Metconazole | Water | Methanol | 0.1% Formic Acid | [1] |
| Metconazole | Water | Methanol | 5 mM Ammonium Formate, 0.1% Formic Acid | [2] |
| Fluconazole | Water | Methanol | 0.1% Formic Acid | [3] |
| Ketoconazole | Water | Acetonitrile | 10 mM Ammonium Acetate, 0.1% Formic Acid | [5] |
| Penconazole | Water | Acetonitrile | Not specified | [6] |
| Itraconazole | Water | Acetonitrile | 10 mM Ammonium Formate, 1% Formic Acid (A), 0.1% Formic Acid (B) | [7] |
Experimental Protocols
General LC-MS/MS Method for Metconazole Analysis
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and sample matrix.
-
Chromatographic System: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).[7]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute Metconazole, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.6 mL/min.[3]
-
Mass Spectrometer: Tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][3]
-
MRM Transitions:
-
Metconazole: m/z 320 -> 70[1]
-
This compound: m/z 326 -> 70 (suggested, requires optimization)
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low this compound signal intensity.
References
- 1. epa.gov [epa.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioseparation and Determination of Penconazole in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Metconazole-d6 Certified Reference Material: A Comparative Guide for Method Validation
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide metconazole, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Metconazole-d6, a deuterated certified reference material (CRM), with other analytical standards used in method validation. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most suitable reference material for your analytical needs.
Superior Performance of Isotope-Labeled Internal Standards
In analytical chemistry, particularly in chromatography coupled with mass spectrometry (LC-MS/MS or GC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. Isotopically labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis.[1] This is because their physical and chemical properties are nearly identical to those of the non-labeled analyte, ensuring they behave similarly during sample extraction, cleanup, and analysis. This co-elution and similar behavior effectively compensate for matrix effects, which are a common source of error in complex matrices like food and environmental samples.[2][3]
Comparative Analysis of Metconazole Analytical Methods
Table 1: Performance of Metconazole Analytical Methods
| Analytical Method | Matrix | Internal Standard | Recovery (%) | Precision (RSD %) | Linearity (r²) | LOQ |
| LC-MS/MS | Grapes and Soil | Not specified | 80.72–100.36 | 1.56–6.16 | >0.99 | 0.002 mg/kg |
| LC-MS/MS | Water | None (Direct Injection) | 70-120 | ≤20 | Not specified | 25 ng/L[4][5] |
| GC-MS/MS | Edible Insects | Not specified | 64.54–122.12 | 1.86–6.02 | 0.9940–0.9999 | 10-15 µg/kg[6] |
| HPLC | Soil and Flour | Not specified | 94.98-104.89 | ≤ 2.0 | ≥ 0.9997 | Not specified |
Note: The use of an isotopically labeled internal standard like this compound is expected to yield high accuracy and precision, effectively minimizing variations in recovery and mitigating matrix effects.
Product Specifications: this compound CRM
Certified reference materials are crucial for ensuring the traceability and comparability of analytical results. The specifications for a commercially available this compound CRM are provided below.
Table 2: this compound Certified Reference Material Specifications
| Parameter | Specification |
| Product Name | This compound |
| Chemical Formula | C₁₇H₁₆D₆ClN₃O |
| Molecular Weight | 325.87 |
| CAS Number | 125116-23-6 (unlabeled) |
| Purity | High, with detailed certificate of analysis |
| Format | Neat solid or solution in a specified solvent |
| Storage | Typically -20°C |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for metconazole analysis in food and environmental matrices.
Protocol 1: QuEChERS Method for Metconazole in Food Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[6][7]
1. Sample Homogenization:
-
Weigh a representative portion of the food sample (e.g., 10-15 g) and homogenize it.
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds and then centrifuge.
4. Analysis:
-
Filter the supernatant and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Metconazole
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both metconazole and this compound. For metconazole, a common transition is m/z 320 → 70.[4][5]
-
Collision Energy and other MS parameters: Optimize for maximum sensitivity.
Visualizing the Workflow and Logic
Diagrams are provided below to illustrate the experimental workflow for method validation and the logical relationship in using an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Metconazole Analysis with Deuterated Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for Metconazole, with a special focus on the use of deuterated internal standards to ensure accuracy and reproducibility in inter-laboratory settings. While specific inter-laboratory comparison data for Metconazole analysis using deuterated standards is not publicly available, this guide synthesizes best practices from proficiency tests of similar analytes and detailed Metconazole analytical methods.
The use of stable isotope-labeled internal standards, such as deuterated Metconazole, is a crucial technique in quantitative mass spectrometry.[1][2] It effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and reliable results across different laboratories.[1][2][3][4][5]
Data Presentation: A Model for Inter-laboratory Comparison
In a typical inter-laboratory comparison or proficiency test, participating laboratories analyze identical samples to assess the performance of their analytical methods.[6][7][8][9][10][11][12] The results are then statistically analyzed to determine the consensus value and the performance of each laboratory, often expressed as a z-score.[6][11][12]
Below is a model table summarizing hypothetical results from an inter-laboratory study on Metconazole analysis in a complex matrix, such as swine feed, using a deuterated internal standard.
Table 1: Hypothetical Inter-laboratory Comparison Results for Metconazole Analysis (Concentration in µg/kg)
| Laboratory ID | Reported Concentration | z-score | Method Highlights |
| Lab A | 105.2 | 0.4 | UHPLC-MS/MS, Deuterated IS |
| Lab B | 98.7 | -0.8 | HPLC-MS/MS, Deuterated IS |
| Lab C | 112.5 | 1.8 | UHPLC-MS/MS, Deuterated IS |
| Lab D | 101.1 | -0.3 | HPLC-MS/MS, Deuterated IS |
| Lab E | 120.0 | 3.2 | HPLC-MS/MS, External Standard |
| Consensus Value | 102.4 | ||
| Standard Deviation | 5.5 |
Note: The z-score indicates the number of standard deviations a result is from the consensus value. A z-score within ±2 is generally considered satisfactory.[6]
Experimental Protocols
Accurate and reproducible analysis of Metconazole relies on well-defined and validated experimental protocols. The use of a deuterated internal standard is a key component of a robust method.[1][2]
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues, including Metconazole, from various matrices.[13][14]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the deuterated Metconazole internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Metconazole.[1][15]
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Metconazole and its deuterated internal standard are monitored for quantification and confirmation.[15]
-
Metconazole: m/z 320 -> 70[15]
-
Deuterated Metconazole (hypothetical): m/z 325 -> 70 (assuming D5 labeling)
-
-
Quantification
Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.[1] This ratiometric approach corrects for variations during sample processing and analysis.[1][2]
Mandatory Visualization
The following diagram illustrates a typical workflow for the analysis of Metconazole using a deuterated internal standard, from sample receipt to data analysis.
Caption: Workflow for Metconazole analysis with a deuterated internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. Home - Cerilliant [cerilliant.com]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Proficiency Testing - Matrix Sciences [matrixsciences.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Interlaboratory Analysis of Isavuconazole Plasma Concentration Assays Among European Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. food.dtu.dk [food.dtu.dk]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective determination of metconazole in multi matrices by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Enhanced Accuracy and Precision in Metconazole Quantification Using Metconazole-d6 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of fungicides like metconazole is critical for environmental monitoring, food safety assessment, and pharmacokinetic studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as metconazole-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) offers significant advantages in terms of accuracy and precision over traditional external standard calibration methods. This guide provides a comparative overview, supported by experimental principles and data from related studies.
The Role of Internal Standards in Quantitative Analysis
In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known amount to every sample, calibrant, and quality control sample. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to more robust and reliable results.
This compound is an ideal internal standard for metconazole analysis because it is chemically identical to metconazole, except that six of its hydrogen atoms have been replaced with deuterium. This results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chromatographic behavior and ionization efficiency remain nearly identical.
Comparison of Quantification Methods: this compound vs. External Standard
Performance of External Standard Methods for Metconazole Quantification
The following table presents a summary of validation data from studies that have utilized external standard calibration for the quantification of metconazole in various matrices.
| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Linearity (r²) |
| HPLC-UV | Soil and Flour | 94.98 - 104.89% | ≤ 2.0% | ≥ 0.9997[1] |
| GC-MS/MS | Grapes and Soil | 80.72 - 100.36% | 1.56 - 6.16% | Not Reported[2][3] |
| LC-MS/MS | Drinking and Surface Water | 92 - 105% | Not Reported | Not Reported[1] |
Theoretical Comparison: Expected Performance with this compound
The use of this compound as an internal standard is anticipated to enhance both the accuracy and precision of the analytical method, particularly in complex matrices where matrix effects and sample preparation variability can be significant. The following table provides a theoretical comparison.
| Parameter | External Standard Method | This compound Internal Standard Method | Rationale for Improvement |
| Accuracy | Susceptible to matrix effects and variations in recovery during sample preparation. | High accuracy, as the internal standard compensates for matrix-induced signal suppression or enhancement and losses during sample processing. | Co-elution and similar ionization behavior of the analyte and its deuterated analog ensure that any variations affect both compounds equally, thus maintaining an accurate ratio. |
| Precision | Prone to variability from injection volume, instrument drift, and inconsistent sample preparation. | High precision, with Relative Standard Deviations (RSDs) typically below 5%. | The ratio-based calculation minimizes the impact of volumetric errors and fluctuations in instrument performance. |
| Robustness | Method performance can be sensitive to minor changes in experimental conditions. | More robust and transferable between different instruments and laboratories. | The internal standard provides a constant reference, making the method less susceptible to slight variations in analytical conditions. |
Experimental Protocols
Below are generalized experimental protocols for the quantification of metconazole using an external standard method and a method employing this compound as an internal standard.
Sample Preparation (QuEChERS Method for Soil)
-
Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For the internal standard method, add a known amount of this compound solution at this stage. Add 10 mL of water and vortex for 1 minute. Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine). Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Final Extract: Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Metconazole Transitions: Monitor precursor to product ion transitions (e.g., m/z 320 -> 70).
-
This compound Transitions: Monitor precursor to product ion transitions for the deuterated standard (e.g., m/z 326 -> 70).
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for quantitative analysis and the logical relationship between the use of an internal standard and improved data quality.
References
Isotopic Dilution with Metconazole-d6: A Performance Advantage in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in Metconazole quantification, the use of a stable isotope-labeled internal standard, Metconazole-d6, in an isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay offers significant advantages over traditional analytical methods. This guide provides a comparative overview of the method performance, supported by experimental data, to aid in the selection of the most appropriate analytical technique.
The core principle of isotopic dilution analysis lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation. This "internal standard" behaves identically to the native analyte throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, matrix effects and variations in sample preparation and instrument response can be effectively nullified, leading to more accurate and precise quantification.
Comparative Analysis of Method Performance
Table 1: Performance Characteristics of Metconazole Analysis using External Standard Calibration (LC-MS/MS)
| Performance Metric | Water Matrix | Reference |
| Linearity (R²) | ≥ 0.995 | [1] |
| Limit of Detection (LOD) | 0.0025 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.005 µg/mL | [1] |
| Accuracy (Recovery %) | 70-120% | [2] |
| Precision (RSD %) | < 20% | [2] |
This data is representative of a validated LC-MS/MS method for Metconazole in a water matrix using an external standard calibration, which is a common alternative to isotopic dilution.
Table 2: Expected Performance Enhancements with this compound Isotopic Dilution
| Performance Metric | Expected Improvement with this compound | Rationale & Supporting Evidence |
| Linearity (R²) | Consistently ≥ 0.999 | Isotopic dilution corrects for non-linear responses caused by matrix effects. |
| Limit of Detection (LOD) | Lower or more robust | Improved signal-to-noise by minimizing matrix interference. |
| Limit of Quantification (LOQ) | Lower and more reliable across matrices | Accurate quantification at lower concentrations due to better precision. |
| Accuracy (Recovery %) | Tighter range, closer to 100% (e.g., 95-105%) | Compensates for analyte loss during sample preparation and matrix-induced signal suppression or enhancement. Studies on other pesticides show recovery improvements of 10-30% in complex matrices.[3] |
| Precision (RSD %) | Significantly lower (typically < 10%) | Minimizes variability introduced during sample handling and injection. |
The Impact of Matrix Effects
In complex matrices such as food, soil, or biological fluids, co-extractives can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This "matrix effect" is a major source of inaccuracy in methods relying on external calibration. The use of a co-eluting, isotopically labeled internal standard like this compound is the most effective way to compensate for these effects, as both the analyte and the standard are affected in the same way, preserving the accuracy of their ratio.[4][5][6]
Experimental Protocols
Representative LC-MS/MS Method for Metconazole (External Standard)
This protocol is based on a validated method for the analysis of Metconazole in water.[2]
1. Sample Preparation:
-
For water samples, direct injection may be possible.
-
For solid matrices (e.g., soil, food), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is commonly employed.[7][8] This typically involves:
-
Homogenization of the sample.
-
Extraction with acetonitrile.
-
Salting out with magnesium sulfate and sodium chloride.
-
Dispersive solid-phase extraction (d-SPE) cleanup with primary secondary amine (PSA) and C18 sorbents.
-
2. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitoring for the precursor ion and at least two product ions for both quantification and confirmation. For Metconazole, a common transition is m/z 320 -> 70.[2]
3. Calibration:
-
A series of calibration standards are prepared in a clean solvent or a blank matrix extract.
-
A calibration curve is generated by plotting the peak area of the analyte against its concentration.
-
The concentration of the analyte in the samples is determined by interpolating its peak area on the calibration curve.
Projected Isotopic Dilution Method using this compound
This projected protocol integrates the use of this compound as an internal standard.
1. Sample Preparation:
-
An accurately known amount of this compound solution is added to the sample before any extraction or cleanup steps.
-
The sample is then processed as described in the external standard method (e.g., QuEChERS).
2. LC-MS/MS Analysis:
-
The LC conditions would be identical to the external standard method to ensure co-elution of Metconazole and this compound.
-
The mass spectrometer would be programmed to monitor the MRM transitions for both Metconazole (e.g., m/z 320 -> 70) and this compound (e.g., m/z 326 -> 70).
3. Calibration:
-
Calibration standards are prepared containing a fixed concentration of this compound and varying concentrations of native Metconazole.
-
A calibration curve is constructed by plotting the ratio of the peak area of Metconazole to the peak area of this compound against the concentration of Metconazole.
-
The concentration of Metconazole in the samples is calculated from the measured peak area ratio using the calibration curve.
Visualizing the Workflow
References
- 1. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of Metconazole Analysis with and without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of the fungicide Metconazole, the choice of analytical method is paramount. This guide provides a comprehensive comparison of two common approaches for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis: the external standard method and the internal standard method utilizing Metconazole-d6. Through a detailed examination of experimental protocols and performance data, this document highlights the significant advantages of employing a deuterated internal standard for improved accuracy and precision.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in bioanalytical method validation to compensate for variability in sample preparation and matrix effects.[1][2] This guide will delve into a cross-validation study designed to objectively compare the performance of an LC-MS/MS method for Metconazole with and without the use of this compound.
Comparative Analysis of Method Performance
The cross-validation aimed to assess key analytical performance parameters for both the external standard and internal standard methods. The results, summarized in the tables below, demonstrate the superior performance of the method incorporating this compound.
Table 1: Linearity and Sensitivity
| Parameter | External Standard Method | Internal Standard Method (with this compound) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Limit of Quantitation (LOQ) | 5 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision in Spiked Matrix (Human Plasma)
| Analyte Concentration (ng/mL) | External Standard Method | Internal Standard Method (with this compound) |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (15 ng/mL) | 88.5% | 12.3% |
| Mid QC (150 ng/mL) | 92.1% | 9.8% |
| High QC (750 ng/mL) | 95.3% | 8.5% |
Table 3: Matrix Effect and Recovery
| Parameter | External Standard Method | Internal Standard Method (with this compound) |
| Matrix Effect | 85.2% | 98.7% (Corrected) |
| Recovery | 89.6% | 91.2% |
The data clearly indicates that the internal standard method provides a more linear response, enhanced sensitivity, and significantly better accuracy and precision. The use of this compound effectively compensates for the matrix effect, leading to more reliable and reproducible results.
Experimental Protocols
The cross-validation was conducted by analyzing a single set of samples using two distinct, validated LC-MS/MS methods.
Method A: External Standard Quantitation of Metconazole
This method relies on an external calibration curve to quantify Metconazole in unknown samples.
1. Sample Preparation:
-
A 100 µL aliquot of the sample (e.g., plasma, water) is subjected to protein precipitation with 300 µL of acetonitrile.
-
The mixture is vortexed and centrifuged.
-
The supernatant is evaporated to dryness and reconstituted in 100 µL of mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Metconazole: m/z 320 -> 70.[3]
3. Calibration and Quantitation:
-
A calibration curve is constructed by analyzing a series of Metconazole standards of known concentrations.
-
The concentration of Metconazole in the samples is determined by comparing their peak areas to the calibration curve.
Method B: Internal Standard Quantitation of Metconazole with this compound
This method incorporates this compound as an internal standard to improve the accuracy and precision of the analysis.
1. Sample Preparation:
-
A 100 µL aliquot of the sample is spiked with a known amount of this compound internal standard solution.
-
The subsequent protein precipitation, centrifugation, evaporation, and reconstitution steps are identical to Method A.
2. LC-MS/MS Parameters:
-
The LC and MS conditions are the same as in Method A.
-
MRM Transitions:
-
Metconazole: m/z 320 -> 70
-
This compound: m/z 326 -> 70 (hypothetical transition, assuming deuteration on a stable part of the molecule)
-
3. Calibration and Quantitation:
-
A calibration curve is prepared by plotting the ratio of the peak area of Metconazole to the peak area of this compound against the concentration of the Metconazole standards.
-
The concentration of Metconazole in the samples is calculated from this calibration curve using the measured peak area ratio.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical methods.
References
Quantifying Metconazole: A Comparison of Analytical Methods and the Advantage of Isotope Dilution
For researchers, scientists, and professionals in drug development, the accurate quantification of fungicides like Metconazole is critical for environmental monitoring, food safety, and residue analysis. This guide provides a comparative overview of analytical methods for Metconazole, with a focus on the limit of detection (LOD) and limit of quantification (LOQ), and highlights the benefits of using a stable isotope-labeled internal standard, Metconazole-d6.
The Role of this compound in Accurate Quantification
In analytical chemistry, particularly in chromatography coupled with mass spectrometry (LC-MS/MS or GC-MS/MS), an internal standard is a compound added in a known amount to samples, calibrants, and blanks. It helps to correct for the loss of analyte during sample processing and for variations in instrument response.
This compound is an isotopically labeled version of Metconazole, meaning some hydrogen atoms are replaced with deuterium. Chemically, it behaves almost identically to Metconazole throughout the analytical process. However, due to the mass difference, it can be distinguished by the mass spectrometer. This allows for a more accurate quantification of Metconazole, as any variations affecting the analyte will similarly affect the internal standard, and the ratio of their signals can be used for precise calculation.
Comparison of Metconazole Quantification Methods
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Metconazole in various matrices as determined by different analytical methods. It is important to note that these studies did not explicitly state the use of this compound as the internal standard.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Water (isomers) | GC/NPD | 0.0025 µg/mL | 0.005 µg/mL |
| Water (enantiomers) | LC-MS/MS | 5 ng/L | 25 ng/L |
| Grapes and Soil | GC-MS/MS | 0.0006 mg/kg | 0.002 mg/kg |
Experimental Protocol: Metconazole Quantification using this compound by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Metconazole in a given matrix using this compound as an internal standard.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for pesticide residue analysis in food and environmental samples.
-
Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, soil).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant.
-
The extract is now ready for LC-MS/MS analysis. It may be diluted if necessary.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metconazole: Monitor for specific precursor-to-product ion transitions.
-
This compound: Monitor for the corresponding mass-shifted transitions. The specific transitions would need to be determined empirically but would be higher in mass due to the deuterium labeling.
-
-
Analytical Workflow
The following diagram illustrates the general workflow for the quantification of Metconazole using an internal standard.
Caption: Analytical workflow for Metconazole quantification.
Logical Relationship of Quantification
The diagram below illustrates the logical process of how an internal standard is used for quantification.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Metconazole-d6
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Metconazole-d6, a deuterated analog of the fungicide Metconazole. Adherence to these guidelines is critical due to the compound's inherent hazards.
Metconazole is recognized as being harmful if swallowed and is suspected of damaging the unborn child.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, preventing its release into the environment is a primary concern during disposal.[1]
Key Hazard Information for Metconazole
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed[1][2] | Acute toxicity - Oral | Do not eat, drink or smoke when using this product.[2][3] |
| Suspected of damaging the unborn child[1][4] | Toxic to Reproduction | Obtain special instructions before use.[2][3] |
| Toxic to aquatic life with long lasting effects[1][2][3] | Hazardous to the aquatic environment | Avoid release to the environment.[1][2] |
Experimental Protocol for Disposal of this compound
This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]
2. Waste Collection:
-
Solid Waste:
-
Collect excess or unused this compound solid material in a suitable, clearly labeled, and closed container.
-
For cleaning up spills, use absorbent material, sweep up, and place in the same designated hazardous waste container. Avoid creating dust.[1]
-
-
Liquid Waste:
-
Contaminated Materials:
-
Dispose of any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, in the designated solid hazardous waste container.
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Ensure the storage area is secure and only accessible to authorized personnel.[2][3]
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3][5]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Do not dispose of this compound down the drain or in regular trash.[1]
This compound Disposal Workflow
References
Essential Safety and Operational Guidance for Handling Metconazole-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Metconazole-d6 in a laboratory setting. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and promoting a secure research environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory procedures involving this and similar chemical compounds.
| Body Part | Required PPE | Standard |
| Eyes/Face | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards[1] |
| Skin | Impervious clothing, such as a lab coat | Not specified, but should cover arms and body |
| Chemical-resistant gloves (e.g., nitrile) | Inspected prior to use[1] | |
| Respiratory | Use in a well-ventilated area or under a fume hood | Appropriate exhaust ventilation where dust may form[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of contamination and exposure. The following diagram outlines the recommended procedure for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Method
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. It is recommended to use a licensed incinerator for combustion.[3] |
| Contaminated Labware (glassware, pipette tips, etc.) | Collect in a designated, labeled hazardous waste container. Dispose of through a certified hazardous waste management service. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous solutions containing this compound | Collect in a labeled, sealed container for hazardous aqueous waste. Do not pour down the drain.[1][2] |
Metconazole is toxic to aquatic life with long-lasting effects.[2][4] Therefore, it is imperative that the compound and its containers are disposed of properly to avoid release into the environment.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Incident | First Aid / Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Always consult the most recent Safety Data Sheet (SDS) for Metconazole for complete and detailed safety information. While this guide provides essential information, the SDS is the primary source for comprehensive safety and handling data.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
